1-(Azetidin-3-yl)azetidin-3-ol oxalate
Description
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Properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c9-6-3-8(4-6)5-1-7-2-5;3-1(4)2(5)6/h5-7,9H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCKGAJFDIXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-25-8 | |
| Record name | [1,3′-Biazetidin]-3-ol, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is continually evolving, with a significant shift towards highly specific and potent therapeutic modalities. Within this paradigm, the strategic use of novel chemical building blocks is paramount. 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS Number: 1523606-25-8) has emerged as a critical component, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, comprising two interconnected azetidine rings, offer a rigid and versatile scaffold for the design of sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this pivotal chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1523606-25-8 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₅ | [3] |
| Molecular Weight | 218.209 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid | [4] |
| Storage | Room temperature | [3] |
| Melting Point | 104-106 °C (for oxalic acid dihydrate, the oxalate salt's melting point may vary) | [5] |
| Solubility | Soluble in DMSO | [4] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While specific spectra for this exact compound are not publicly available, representative data for similar azetidine-containing molecules can provide valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons. The methine proton adjacent to the hydroxyl group would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen atoms would also exhibit distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbon environments within the two azetidine rings. The carbon bearing the hydroxyl group would be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-N and C-O stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (1-(Azetidin-3-yl)azetidin-3-ol) and its fragmentation pattern, providing further structural elucidation.
Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol
The synthesis of 1-(Azetidin-3-yl)azetidin-3-ol typically involves a multi-step process, often starting from more readily available precursors. While a specific protocol for the oxalate salt is not detailed in the literature, a general synthetic strategy can be inferred from the synthesis of related azetidin-3-ol derivatives.[1][6][7][8]
A plausible synthetic route is outlined below:
Figure 1: Plausible Synthetic Pathway for this compound. This diagram illustrates a potential multi-step synthesis, a common strategy for constructing such molecules.
Experimental Protocol (General Outline):
-
Protection: Azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Activation: The hydroxyl group of the N-protected azetidin-3-ol is then activated, for instance, by converting it into a good leaving group like a mesylate or tosylate.
-
Coupling: The activated intermediate is reacted with a second molecule of azetidin-3-ol in the presence of a base. The nitrogen of the second azetidin-3-ol acts as a nucleophile, displacing the leaving group to form the desired 1,3'-biazetidine structure.
-
Deprotection: The protecting group is removed under acidic conditions to yield the free base, 1-(Azetidin-3-yl)azetidin-3-ol.
-
Salt Formation: Finally, the free base is treated with oxalic acid in a suitable solvent to precipitate the oxalate salt, which often improves the compound's stability and handling properties.
Applications in Drug Discovery
The rigid, three-dimensional structure of the azetidine moiety makes it a highly attractive scaffold in medicinal chemistry.[9][10] It can serve as a bioisostere for other cyclic systems and introduce favorable physicochemical properties, such as improved solubility and metabolic stability.[11]
The primary application of this compound is as a linker or building block in the synthesis of PROTACs.[4][12][13][14]
Role in PROTACs:
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16][17] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding moieties, which in turn influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The 1-(Azetidin-3-yl)azetidin-3-ol scaffold offers several advantages as a PROTAC linker:
-
Rigidity: The bicyclic-like structure provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.
-
Vectorial Diversity: The molecule presents multiple points for chemical modification, allowing for the attachment of the target protein binder and the E3 ligase ligand at various positions.
-
Improved Physicochemical Properties: The introduction of the polar azetidine and hydroxyl functionalities can enhance the solubility and other drug-like properties of the resulting PROTAC.
Figure 2: General Structure of a PROTAC Incorporating the 1-(Azetidin-3-yl)azetidin-3-ol Linker. This schematic shows how the azetidine scaffold connects the two key binding components of a PROTAC.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a valuable and versatile building block for the modern medicinal chemist. Its unique structural features and utility in the construction of PROTACs and other complex molecules underscore its importance in the development of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its successful application in pioneering drug discovery programs.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxalic acid dihydrate | CAS#:6153-56-6 | Chemsrc [chemsrc.com]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 11. 1-(Azetidin-3-yl)azetidin-3-ol(1257293-85-8) 1H NMR spectrum [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 1946021-31-3|3-(Hydroxymethyl)azetidin-3-ol oxalate(2:1)|BLD Pharm [bldpharm.com]
- 16. americanelements.com [americanelements.com]
- 17. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]
A Technical Guide to the Structure Elucidation of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Unambiguous Characterization
Small, saturated nitrogen-containing heterocycles, such as azetidine, are privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional nature provides a unique vector space for substituents, enabling precise interaction with biological targets. The compound 1-(azetidin-3-yl)azetidin-3-ol represents a novel building block, combining two azetidine cores to create a diamine structure with distinct chemical properties. When isolated as an oxalate salt, its physical characteristics, such as crystallinity and solubility, are altered, making it more suitable for pharmaceutical development.
However, the synthesis of such molecules can yield a variety of isomers and impurities. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical necessity for ensuring the identity, purity, and safety of a potential drug candidate or advanced intermediate. This guide details a comprehensive analytical workflow designed to provide unambiguous structural confirmation of 1-(azetidin-3-yl)azetidin-3-ol oxalate, grounded in the principles of orthogonal analytical techniques.
The Analytical Strategy: A Multi-Technique, Self-Validating Workflow
The elucidation of a novel chemical entity requires a multi-faceted approach where data from various analytical techniques are integrated to build a conclusive structural proof. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system. The strategy for this compound is predicated on answering four fundamental questions:
-
What is the molecular formula? (Elemental Composition)
-
How are the atoms connected? (Constitution and Covalent Bonds)
-
What is the three-dimensional arrangement? (Configuration and Conformation)
-
What is the salt stoichiometry and form? (Counter-ion Identity and Ratio)
The following workflow illustrates the logical progression of experiments designed to answer these questions.
Synthesis and characterization of [1,3'-Biazetidin]-3-ol oxalate
An In-Depth Technical Guide to the Synthesis and Characterization of [1,3'-Biazetidin]-3-ol Oxalate
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique conformational constraints and its role as a versatile bioisostere.[1][2] This guide presents a comprehensive framework for the synthesis and detailed characterization of [1,3'-Biazetidin]-3-ol oxalate, a novel chemical entity with potential applications in drug discovery and development. We provide a robust, proposed synthetic pathway, beginning with commercially accessible precursors, and delineate a complete analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical spaces defined by complex azetidine architectures.
Introduction: The Strategic Value of the Biazetidine Core
Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention due to the advantageous properties conferred by their inherent ring strain.[2] This strain influences bond angles and lengths, presenting a unique three-dimensional vector for substituent projection that is distinct from more common five- and six-membered rings. The 3-hydroxyazetidine motif, specifically, is a privileged building block, offering a strategic handle for further functionalization or for modulating physicochemical properties such as solubility.[3][4]
The target molecule, [1,3'-Biazetidin]-3-ol, represents a logical extension of this chemical theme, linking two azetidine rings to create a compact, rigid, and highly functionalized diamine scaffold. The formation of its oxalate salt is a critical final step, designed to enhance the compound's crystallinity, stability, and handling characteristics, which are crucial for pharmaceutical development.[5] This guide details a proposed, scientifically-grounded pathway to access this molecule and provides the rigorous characterization protocols necessary to validate its structure and purity.
Proposed Synthetic Pathway
The synthesis is designed as a three-stage process: 1) Preparation of a key N-protected azetidine precursor, 2) Nucleophilic coupling to form the biazetidine core, and 3) Salt formation to yield the final, stable product.
Overall Synthetic Scheme
Caption: Proposed multi-stage synthesis of [1,3'-Biazetidin]-3-ol oxalate.
Stage 1: Synthesis of 1-Boc-azetidin-3-ol
The synthesis begins with the reduction of a commercially available N-protected azetidinone. The Boc (tert-butyloxycarbonyl) group is selected for its stability under the reaction conditions and its facile removal under acidic conditions.
Protocol:
-
To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture in vacuo to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-azetidin-3-ol as a crude product, which can often be used in the next step without further purification.
Causality Note: Sodium borohydride is a mild reducing agent, ideal for the selective reduction of the ketone without affecting the Boc protecting group. Methanol serves as both a solvent and a proton source for the workup.
Stage 2: Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol (Free Base)
This stage involves converting the hydroxyl group of 1-Boc-azetidin-3-ol into a better leaving group (mesylate), followed by nucleophilic substitution with deprotected azetidin-3-ol.
Protocol:
-
Mesylation: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL per gram) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain crude 1-Boc-3-mesyloxyazetidine.
-
Coupling: Prepare azetidin-3-ol by treating a commercially available salt (e.g., hydrochloride) with a suitable base or by deprotecting N-Boc-azetidin-3-ol with trifluoroacetic acid in DCM.[6]
-
Dissolve the crude mesylate (1.0 eq) and azetidin-3-ol (1.1 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq) as a base, and heat the mixture to 60-70 °C overnight.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the resulting crude N-Boc protected biazetidinol by column chromatography (Silica gel, gradient elution with DCM/Methanol).
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the solution in vacuo and basify the residue with 1M NaOH solution before extracting the free base into an organic solvent like ethyl acetate. Dry and concentrate to yield the final free base, 1-(Azetidin-3-yl)azetidin-3-ol.
Causality Note: The mesylate is an excellent leaving group, facilitating the SN2 reaction. Potassium carbonate is used as a base to neutralize the methanesulfonic acid byproduct and to deprotonate the secondary amine of azetidin-3-ol, enhancing its nucleophilicity.
Stage 3: Formation of [1,3'-Biazetidin]-3-ol Oxalate
The final step involves the stoichiometric reaction of the basic free base with oxalic acid to form a stable, crystalline salt.
Protocol:
-
Dissolve the purified 1-(Azetidin-3-yl)azetidin-3-ol free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or acetone.[5]
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent, heating gently if necessary.
-
Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
-
A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry in vacuo to a constant weight.
Comprehensive Characterization
A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the final compound.
Analytical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility Profile of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate in Common Laboratory Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from its synthesis and purification to its formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(azetidin-3-yl)azetidin-3-ol oxalate, a novel heterocyclic compound with potential applications in drug discovery. While specific experimental data for this compound is not publicly available, this guide outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of such data. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical roadmap for characterizing this and other similar molecules.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No: 1523606-25-8) is a unique small molecule featuring two azetidine rings, a hydroxyl group, and an oxalate counter-ion.[1][2][3] The azetidine motif is of growing interest in medicinal chemistry, as it can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[4] The presence of a hydroxyl group and the formation of an oxalate salt further suggest that this compound's solubility will be highly dependent on the solvent environment.
A thorough understanding of the solubility profile of this compound is paramount for its advancement as a potential drug candidate or as a key building block in more complex molecules. Solubility impacts:
-
Process Chemistry: The choice of solvents for synthesis, work-up, and purification is dictated by the solubility of the compound and any impurities.
-
Formulation Development: The ability to formulate a drug for oral, intravenous, or other routes of administration is critically dependent on its solubility in pharmaceutically acceptable excipients. Poor aqueous solubility is a major hurdle in drug development.[5]
-
Pharmacokinetics: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Thus, solubility directly influences bioavailability.[5]
-
In Vitro Assays: The accuracy and reproducibility of in vitro biological assays depend on the ability to achieve and maintain the desired concentration of the test compound in the assay medium.
This guide will provide a robust framework for elucidating the solubility of this compound in a range of common laboratory solvents, thereby enabling its effective utilization in research and development.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" provides a fundamental, albeit simplistic, basis for predicting solubility. A more nuanced understanding can be gained by considering the specific structural features of this compound and their potential interactions with different solvents.
2.1. Structural Features Influencing Solubility
-
Azetidine Rings: The two saturated, four-membered nitrogen-containing rings are polar and capable of hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH): This is a potent hydrogen bond donor and acceptor, significantly contributing to the compound's polarity and its affinity for polar protic solvents.
-
Oxalate Counter-ion ((COO)₂²⁻): Oxalic acid is a dicarboxylic acid, and its conjugate base, oxalate, is highly polar and capable of forming strong ionic interactions and hydrogen bonds.[6] The solubility of oxalate salts is generally high in polar solvents like water and low in non-polar organic solvents.[7][8]
-
Overall Molecular Polarity: The combination of multiple polar functional groups suggests that this compound will be a polar molecule.
2.2. The Role of the Solvent
The solubility of a solute is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's intermolecular forces.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on this compound, it is expected to exhibit its highest solubility in these solvents. The high dielectric constant of these solvents will also facilitate the dissociation of the oxalate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules and ions through dipole-dipole interactions. While the solubility in these solvents is expected to be significant, it may be lower than in polar protic solvents due to the absence of hydrogen bond donation from the solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The energy required to break the strong intermolecular forces within the polar crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with these solvents. Consequently, the compound is expected to be poorly soluble in non-polar solvents.
The following diagram illustrates the logical relationship between the properties of this compound and the solvent characteristics that will govern its solubility.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Data for 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(azetidin-3-yl)azetidin-3-ol oxalate, a compound of interest in contemporary drug discovery and development. In the absence of publicly available experimental data, this document leverages established principles of organic spectroscopy and data from analogous azetidine-containing structures to present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to acquire and validate this spectroscopic data, ensuring a self-validating framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical foundation for this and structurally related molecules.
Introduction and Rationale
1-(Azetidin-3-yl)azetidin-3-ol is a unique bicyclic secondary amine containing a hydroxyl functional group. The azetidine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability. The oxalate salt form is commonly used to enhance the crystallinity and handling properties of amine-containing active pharmaceutical ingredients.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide addresses the current gap in available experimental data by providing a detailed, predictive spectroscopic profile. The causality behind each predicted signal and absorption is explained, grounding the predictions in fundamental principles of chemical structure and spectroscopic theory.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic and steric effects of its constituent functional groups, and by drawing comparisons with empirically determined data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are based on the structure of the protonated diamine, as would be expected when dissolved in common NMR solvents.
Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~ 4.80 | quintet | 1H | H-3 | The methine proton at the 3-position of the azetidinol ring is significantly deshielded by the adjacent hydroxyl group. Its multiplicity arises from coupling to the four neighboring methylene protons (H-2 and H-4). |
| ~ 4.40 | m | 1H | H-3' | The methine proton on the second azetidine ring is deshielded by the adjacent nitrogen atoms. |
| ~ 4.20 - 4.00 | m | 8H | H-2, H-4, H-2', H-4' | The methylene protons on both azetidine rings adjacent to the nitrogen atoms are expected to be in a complex, overlapping region due to their similar chemical environments. These are deshielded by the electronegative nitrogen. |
Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~ 167.0 | Oxalate C=O | The carbonyl carbons of the oxalate counter-ion are highly deshielded. |
| ~ 65.0 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |
| ~ 55.0 | C-3' | The methine carbon on the second azetidine ring is deshielded by the adjacent nitrogen atoms. |
| ~ 50.0 | C-2, C-4, C-2', C-4' | The methylene carbons adjacent to the nitrogen atoms in both azetidine rings are expected to have similar chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of the oxalate salt will be dominated by features of the protonated amine, the hydroxyl group, and the oxalate counter-ion.
Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Insights |
| 3400 - 3200 | Broad, Strong | O-H stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |
| 3100 - 2800 | Broad, Medium | N-H⁺ stretch | The protonated secondary amine of the azetidine ring will show a broad absorption in this region. |
| 2980 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methylene groups of the azetidine rings. |
| ~ 1720 | Strong | C=O stretch (asymmetric) | Characteristic strong absorption for the carbonyl groups of the oxalate counter-ion. |
| ~ 1680 | Strong | C=O stretch (symmetric) | Another characteristic strong absorption for the oxalate carbonyls. |
| 1250 - 1020 | Medium | C-N stretch, C-O stretch | The C-N stretching of the aliphatic amine and the C-O stretching of the alcohol are expected in this region.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(azetidin-3-yl)azetidin-3-ol, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The data below is predicted for the free base.
Predicted Mass Spectrometry Data (ESI-MS, Positive Ion Mode)
| m/z | Assignment | Rationale and Field Insights |
| 129.1082 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₁₂N₂O). The presence of two nitrogen atoms results in an even nominal mass for the free base, and thus an odd m/z for the [M+H]⁺ ion, consistent with the nitrogen rule.[2][3] |
| 111.0971 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |
| 70.0651 | [C₄H₈N]⁺ | Alpha-cleavage on either side of the nitrogen in the azetidinol ring can lead to this stable iminium ion fragment.[2] |
| 57.0578 | [C₃H₅N]⁺ | Fragmentation of the second azetidine ring. |
Experimental Protocols for Spectroscopic Verification
To ensure scientific integrity, the following protocols are provided as a guide for the experimental acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean vial. D₂O is chosen for its ability to dissolve the salt and exchange with the labile O-H and N-H protons, simplifying the spectrum. c. Gently vortex the vial to ensure the sample is fully dissolved.[4] d. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Instrumental Analysis: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard ¹H NMR spectrum. For a typical 400 MHz spectrometer, 16-32 scans should be sufficient. d. Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be necessary.[5] e. For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (to establish ¹H-¹H correlations) and HSQC (to correlate protons with their directly attached carbons).
Infrared (IR) Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: a. Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Place a small amount (1-2 mg) of the solid this compound powder directly onto the surface of the ATR crystal. c. Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Instrumental Analysis: a. Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. b. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]
Alternative Methodology (KBr Pellet):
-
Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7] b. Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.
-
Instrumental Analysis: a. Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum as described above.
Mass Spectrometry (MS)
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: a. Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[8] b. Dilute this stock solution with the same solvent to a final working concentration of 1-10 µg/mL. c. To promote the formation of the protonated molecule [M+H]⁺, acidify the final solution with 0.1% formic acid.[9]
-
Instrumental Analysis: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode. A typical scan range would be m/z 50-500. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the ion of interest.[10] d. For structural confirmation, perform a tandem mass spectrometry (MS/MS) experiment by isolating the predicted [M+H]⁺ ion (m/z 129.1) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By combining theoretically derived data with detailed, actionable experimental protocols, this document empowers researchers to confidently identify and analyze this compound. The provided methodologies are grounded in standard laboratory practices and are designed to yield high-quality, reproducible data for NMR, IR, and MS analysis. This guide serves as a critical resource for scientists engaged in the synthesis, quality control, and application of this and other novel azetidine-based molecules.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
Role of the azetidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Role of the Azetidine Scaffold in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties makes it an invaluable tool for drug discovery professionals. This guide provides a comprehensive technical overview of the azetidine ring, delving into its fundamental structural characteristics, its profound impact on molecular properties, and its versatile application as both a pharmacophore and a bioisosteric element. We will explore key synthetic methodologies that have enabled its widespread use and examine case studies of approved drugs that highlight the strategic value of this remarkable scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the azetidine motif in the design of next-generation therapeutics.
The Azetidine Scaffold: Fundamental Properties and Strategic Value
The pursuit of novel chemical matter with improved "drug-like" properties has led medicinal chemists to increasingly favor three-dimensional, sp³-rich scaffolds over traditional planar aromatic systems.[1] In this context, the azetidine ring has emerged as a cornerstone of contemporary drug design.[2][3][4] This four-membered heterocycle offers a compelling balance of stability and reactivity, providing a rigid framework to orient substituents in precise three-dimensional space while simultaneously improving key pharmacokinetic parameters.
Conformational Rigidity and Ring Strain
Unlike the flexible five- and six-membered rings, the azetidine scaffold possesses significant ring strain (approx. 25.4 kcal/mol).[5] This value is intermediate between the highly strained, reactive aziridine ring (27.7 kcal/mol) and the relatively stable pyrrolidine ring (5.4 kcal/mol).[5] This energetic profile makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet imparts a unique reactivity that can be harnessed for further functionalization.[5][6]
To alleviate this inherent strain, the azetidine ring adopts a non-planar, puckered conformation.[7][8] This puckering is a critical feature, as it dictates the spatial orientation of substituents, which can adopt either a pseudo-axial or a pseudo-equatorial position. The preference for one conformation over the other is influenced by the steric bulk of the substituents, a factor that medicinal chemists can exploit to fine-tune a molecule's interaction with its biological target.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Preliminary In-Vitro Screening of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
Abstract
This technical guide provides a comprehensive framework for the initial in-vitro evaluation of 1-(Azetidin-3-yl)azetidin-3-ol oxalate, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a recognized privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] This document outlines a strategic, tiered approach to preliminary screening, beginning with fundamental cytotoxicity profiling and progressing to targeted functional assays. The methodologies detailed herein are designed to establish a foundational dataset for this compound, guiding subsequent stages of drug discovery and development. We emphasize the rationale behind experimental choices, data interpretation, and the integration of orthogonal assays to ensure the scientific rigor and trustworthiness of the findings.
Introduction: The Rationale for Screening this compound
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity.[3][4] The compound this compound (CAS No: 1523606-25-8) presents a unique bicyclic azetidine structure, suggesting potential for novel biological activity.[5][6] The oxalate salt form is a common strategy to improve the handling and solubility of amine-containing compounds.[7] Given the prevalence of azetidine-containing molecules in oncology, neuroscience, and infectious diseases, a systematic in-vitro screening cascade is warranted to elucidate the therapeutic potential of this specific entity.[1][8]
This guide is structured to provide a logical workflow for researchers, starting with broad-spectrum cytotoxicity assessments to define a therapeutic window, followed by a series of assays to probe potential mechanisms of action.
Compound Details:
-
Name: this compound
-
CAS Number: 1523606-25-8[5]
-
Molecular Formula: C8H14N2O5[5]
-
Molecular Weight: 218.209 g/mol [5]
Foundational Screening: Cytotoxicity Profiling
The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a concentration range for subsequent, more specific assays and identifies any inherent cytotoxic effects that could be therapeutically relevant (e.g., in oncology) or indicative of potential toxicity.[9]
Rationale for Assay Selection
A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more comprehensive understanding of the mechanism of cell death. We will employ two distinct, well-validated methods:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[9]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of compromised membrane integrity.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for the initial cytotoxicity screening is depicted below.
Caption: Workflow for Preliminary Cytotoxicity Screening.
Detailed Protocols
Protocol 2.3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate a panel of cell lines (e.g., a non-cancerous line like HEK293 and a cancerous line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2.3.2: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity kit, following the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation and Interpretation
Summarize the IC50 values in a table for clear comparison across cell lines and time points.
| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay % Cytotoxicity at 100 µM |
| HEK293 | 24 | > 100 | < 5% |
| (Non-cancerous) | 48 | 85.2 | 8.1% |
| 72 | 62.5 | 15.3% | |
| HeLa | 24 | 75.6 | 12.4% |
| (Cervical Cancer) | 48 | 42.1 | 25.7% |
| 72 | 28.9 | 48.2% |
Interpretation: A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest potential for selective anti-cancer activity and warrants further investigation. High IC50 values (>50 µM) in non-cancerous lines suggest a favorable preliminary safety profile.
Tier 2 Screening: Target Class Exploration
Based on the privileged nature of the azetidine scaffold, a logical next step is to screen for activity against common target classes where such motifs have proven effective.[1] This involves a hypothesis-driven approach to efficiently probe for biological activity.
Rationale for Target Selection
Azetidine-containing compounds have shown promise as inhibitors of kinases and G-protein coupled receptors (GPCRs). Therefore, a focused screening approach against representative members of these families is a cost-effective strategy to identify potential lead candidates.
Potential Target Pathways
Given the prevalence of azetidine moieties in oncology drugs, a hypothetical target could be within a key signaling pathway, such as the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.[1]
Caption: Hypothetical Inhibition of the MEK Kinase Pathway.
Experimental Protocols
Protocol 3.3.1: Kinase Inhibition Assay (e.g., MEK1)
This protocol describes a generic biochemical assay to assess direct inhibition of a purified kinase.
-
Reagents: Obtain recombinant human MEK1 enzyme, a suitable substrate (e.g., inactive ERK2), and ATP.
-
Reaction Setup: In a 384-well plate, combine the MEK1 enzyme with varying concentrations of this compound (from 1 nM to 100 µM). Include a known MEK inhibitor (e.g., Cobimetinib) as a positive control.
-
Initiation: Start the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Use a phosphospecific antibody to detect the phosphorylated substrate via a detection method such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format.
-
Analysis: Calculate the percent inhibition relative to the no-compound control and determine the IC50 value.
Protocol 3.3.2: GPCR Binding Assay (e.g., Dopamine D2 Receptor)
This protocol outlines a competitive radioligand binding assay.
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the plate contents and wash with ice-cold buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) to calculate its binding affinity (Ki).
Data Presentation and Interpretation
Present the results in a clear, tabular format.
| Target | Assay Type | Result (IC50/Ki in µM) | Positive Control (IC50/Ki in µM) |
| MEK1 Kinase | HTRF | 15.8 | Cobimetinib: 0.004 |
| Dopamine D2 Receptor | Radioligand Binding | > 100 | Haloperidol: 0.002 |
Interpretation: An IC50 value below 20 µM in the MEK1 assay suggests potential on-target activity that warrants further investigation, including screening against a broader kinase panel to assess selectivity. A lack of activity in the GPCR binding assay at high concentrations would deprioritize this target class for this specific compound.
Concluding Remarks and Future Directions
This guide has outlined a systematic and logical approach for the preliminary in-vitro screening of this compound. The proposed workflow, beginning with broad cytotoxicity profiling and progressing to hypothesis-driven target-based assays, provides a robust foundation for making informed decisions in the early stages of drug discovery.
Should the initial screening yield promising results, such as selective cytotoxicity or activity against a specific target class, subsequent steps would include:
-
Selectivity Profiling: Screening against a panel of related kinases or receptors to determine the compound's selectivity.
-
Cellular Mechanism of Action Studies: Confirming target engagement in a cellular context, for example, by measuring the phosphorylation of downstream targets (e.g., ERK for MEK inhibition) via Western Blot or cellular ELISA.
-
ADME-Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 7. Oxalic acid - Wikipedia [en.wikipedia.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Leveraging 1-(Azetidin-3-yl)azetidin-3-ol Oxalate as a Versatile Scaffold in Complex Molecule Synthesis
Introduction
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Azetidine-containing building blocks have emerged as valuable components due to their ability to introduce conformational rigidity and improve physicochemical properties in drug candidates.[1][2] The strained four-membered ring imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity with biological targets by reducing the entropic penalty upon binding.[1] Among these, 1-(Azetidin-3-yl)azetidin-3-ol stands out as a particularly useful bifunctional building block. Its structure features a secondary amine and a secondary alcohol, offering two distinct points for divergent functionalization. This guide provides a comprehensive overview of the properties, synthetic utility, and detailed protocols for employing the oxalate salt of this versatile scaffold in the synthesis of complex molecules.
The presence of the azetidine motif is increasingly prevalent in approved drugs and clinical candidates, highlighting its acceptance and utility in medicinal chemistry.[2][3][4] This building block is particularly relevant for programs targeting the central nervous system (CNS), where stringent control over properties like polarity and molecular weight is crucial.[5]
Physicochemical Properties and Handling
1-(Azetidin-3-yl)azetidin-3-ol is typically supplied as its oxalate salt to improve stability and handling. The salt form is a crystalline solid, which is more convenient for weighing and storage compared to the freebase, which can be hygroscopic.
| Property | Value | Source |
| CAS Number | 1523606-25-8 | [6][7] |
| Molecular Formula | C₈H₁₄N₂O₅ (Oxalate Salt) | [6] |
| Molecular Weight | 218.21 g/mol (Oxalate Salt) | [6] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, away from moisture | [6][8] |
Handling Note: Prior to use in reactions, the freebase form must be generated from the oxalate salt. This is typically achieved by treating a suspension of the salt in a suitable solvent (e.g., dichloromethane, THF) with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, followed by extraction of the freebase into an organic layer.
Synthetic Utility and Reaction Pathways
The primary value of 1-(azetidin-3-yl)azetidin-3-ol lies in its two orthogonal reactive handles: the secondary amine of one azetidine ring and the secondary alcohol of the other. This bifunctionality allows for sequential or selective modification to build molecular complexity.
Key Transformations:
-
N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates can be employed to install aryl groups.
-
Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields the corresponding amides, sulfonamides, or ureas.
-
-
O-Functionalization: The secondary alcohol can be modified through several classic transformations.
-
Esterification: Standard coupling conditions (e.g., carboxylic acid with EDC/DMAP) or reaction with acyl chlorides can form esters.
-
Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used to form ethers.
-
Displacement Reactions: The alcohol can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by various nucleophiles. Iron-catalyzed alkylation of thiols with azetidinols has also been reported as a mild method.[9]
-
Detailed Application Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Freebase Generation from Oxalate Salt
This procedure is a prerequisite for most subsequent reactions.
Materials:
-
1-(Azetidin-3-yl)azetidin-3-ol oxalate (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Suspend this compound in DCM (approx. 10 mL per gram of salt).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the suspension.
-
Stir the biphasic mixture vigorously for 30 minutes. The solid salt should dissolve as the freebase is formed and partitions into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting freebase (typically a colorless oil or waxy solid) should be used immediately in the next step without further purification.
Causality: The basic NaHCO₃ solution deprotonates the ammonium species of the oxalate salt, "liberating" the neutral freebase. The freebase is significantly more soluble in organic solvents like DCM than in the aqueous layer, allowing for efficient extraction.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the coupling of the freebase with a representative aldehyde.
Materials:
-
1-(Azetidin-3-yl)azetidin-3-ol freebase (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v) (Optional)
Procedure:
-
Dissolve the freshly prepared freebase in DCE.
-
Add 4-chlorobenzaldehyde to the solution.
-
If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes at room temperature. The addition can be exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium intermediate without affecting the aldehyde or other functional groups.[10] Monitoring by LC-MS allows for clear determination of the reaction endpoint.
Protocol 3: O-Acylation with an Acyl Chloride
This protocol details the esterification of the hydroxyl group. It is best performed on an N-protected version of the building block to prevent competitive N-acylation.
Materials:
-
N-Boc-1-(azetidin-3-yl)azetidin-3-ol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
Procedure:
-
Dissolve the N-protected azetidine substrate in DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA (or DIPEA) followed by the catalytic amount of DMAP.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expertise: DMAP is used as a nucleophilic catalyst to accelerate the acylation, which can be slow for secondary alcohols. Using a non-nucleophilic base like TEA or DIPEA is essential to scavenge the HCl byproduct without competing with the substrate. The N-Boc protecting group ensures regioselectivity for O-acylation and can be removed later under acidic conditions (e.g., TFA in DCM).[11][12]
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery.[4][6] Its bifunctional nature provides a robust platform for creating diverse and structurally complex molecules with desirable three-dimensional character. The protocols outlined here provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Novel Chemical Entities: A Practical Guide Featuring 1-(Azetidin-3-yl)azetidin-3-ol oxalate
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of novel chemical entities, using 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8) as a representative example of a compound with limited available biological data.[1][2] Recognizing that the biological target of such a compound is often unknown, this document outlines two powerful and widely applicable screening paradigms: phenotypic screening for a target-agnostic approach and versatile biochemical assays, such as Fluorescence Polarization (FP) and AlphaLISA, for target-based discovery once a potential target has been identified. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a screening campaign for uncharacterized small molecules.
Introduction: The Challenge of Screening Novel Compounds
The journey of a novel chemical entity from synthesis to a potential therapeutic lead is fraught with challenges, the first of which is often the identification of its biological activity. Compounds like this compound, a small molecule containing azetidine rings, a common motif in medicinal chemistry, represent a starting point with untapped potential.[3][4] The absence of established biological targets necessitates a robust and multifaceted screening strategy.
This guide eschews a one-size-fits-all template, instead offering a logical progression from broad, unbiased screening to more focused, target-oriented assays. We will first explore phenotypic screening, a powerful method to uncover the effects of a compound on whole-cell systems without prior knowledge of a specific molecular target.[5][6][7] Subsequently, we will detail two widely-used, adaptable, and sensitive biochemical assay formats—Fluorescence Polarization (FP) and AlphaLISA—that are ideal for interrogating specific molecular interactions once a putative target is identified.[8][9][10]
Part I: Phenotypic Screening - A Target-Agnostic Approach
Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without a preconceived notion of the molecular target.[5][6][7][11] This approach is particularly valuable for novel compounds like this compound, as it can reveal unexpected biological activities and provide insights into complex cellular pathways.[5]
Principle of High-Content Phenotypic Screening
High-Content Screening (HCS) is a sophisticated form of phenotypic screening that utilizes automated microscopy and image analysis to simultaneously quantify multiple phenotypic parameters in cells treated with a library of compounds.[6][7] Parameters such as cell morphology, proliferation, viability, and the subcellular localization of proteins can be assessed, providing a rich dataset for each compound.[5][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 1: High-Content Phenotypic Screening Workflow."; font-size: 12; } enddot Caption: Figure 1: High-Content Phenotypic Screening Workflow.
Protocol: High-Content Phenotypic Screen for Cytotoxicity and Morphological Changes
This protocol is designed as a primary screen to identify compounds that induce cytotoxic effects or significant morphological alterations in a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well black, clear-bottom microplates
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 µM final concentration)
-
Negative control (0.1% DMSO in media)
-
Hoechst 33342 (for nuclear staining)
-
Phalloidin-Alexa Fluor 488 (for F-actin staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
PBS (Phosphate Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a density of 2,000 cells per well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Plating:
-
Prepare a serial dilution of this compound. A common starting concentration for a primary screen is 10 µM.
-
Using an automated liquid handler, add 10 µL of the compound solution to the respective wells. Also, add positive and negative controls to designated wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Cell Staining:
-
Add MitoTracker Red CMXRos to each well at a final concentration of 200 nM and incubate for 30 minutes.
-
Carefully aspirate the media and wash once with 50 µL of PBS.
-
Fix the cells by adding 25 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 25 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Add 25 µL of a staining solution containing Hoechst 33342 (1 µg/mL) and Phalloidin-Alexa Fluor 488 (1:200 dilution) for 30 minutes in the dark.
-
Wash three times with PBS. Leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (Phalloidin-488), and TRITC (MitoTracker Red).
-
Data Analysis:
-
Use image analysis software to segment and identify individual cells and nuclei.
-
Quantify parameters such as cell count (viability), nuclear size and intensity, cell shape, and mitochondrial integrity.
-
Normalize the data to the negative control wells.
-
Identify "hits" as compounds that cause a statistically significant deviation in one or more parameters compared to the negative controls.
-
| Parameter | Description | Example "Hit" Criteria |
| Cell Count | Number of viable cells per well | > 3 standard deviations below the mean of negative controls |
| Nuclear Area | Average area of the nuclei | > 3 standard deviations above or below the mean of controls |
| Cell Roundness | A measure of cell shape (1 = perfect circle) | Significant change compared to negative controls |
| Mitochondrial Intensity | Average fluorescence intensity of MitoTracker | Decrease indicating mitochondrial dysfunction |
Part II: Biochemical Assays - Interrogating Molecular Interactions
Once a biological process is implicated through phenotypic screening or a target is hypothesized based on structural similarity to known ligands, targeted biochemical assays are employed. These assays are conducted in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological molecule, such as a protein or enzyme.
Fluorescence Polarization (FP) Assay
FP is a robust, homogeneous assay format widely used in HTS to study molecular interactions.[8][12][13][14][15] The principle is based on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule. A small, unbound tracer rotates rapidly, leading to depolarized emitted light (low FP). When bound to a larger protein, its rotation slows, and the emitted light remains polarized (high FP). A test compound that inhibits this interaction will displace the tracer, resulting in a decrease in the FP signal.[14][15]
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption { label="Figure 2: Principle of a Competitive Fluorescence Polarization Assay."; font-size: 12; } enddot Caption: Figure 2: Principle of a Competitive Fluorescence Polarization Assay.
Protocol: Competitive FP Assay for a Hypothetical Protein Target
This protocol describes a competitive FP assay to screen for inhibitors of the interaction between a hypothetical protein "Target-X" and its fluorescently labeled peptide ligand "Tracer-Y".
Materials:
-
Purified Protein Target-X
-
Fluorescently labeled peptide Tracer-Y
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
This compound stock solution (10 mM in DMSO)
-
Positive control (unlabeled Tracer-Y)
-
Negative control (0.1% DMSO in buffer)
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Development (Pre-Screening):
-
Determine the optimal concentration of Protein Target-X and Tracer-Y by titration to achieve a stable and robust FP signal window.
-
-
Compound Plating:
-
Dispense 100 nL of this compound (from a dilution series) and controls into the wells of a 384-well plate.
-
-
Reagent Addition:
-
Prepare a solution of Protein Target-X and Tracer-Y in assay buffer at 2X the final desired concentration.
-
Add 10 µL of this solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Z'-factor, a measure of assay quality, should be consistently > 0.5.[16]
-
| Control | Expected FP Value (mP) | Purpose |
| Negative Control (DMSO) | High | Represents the uninhibited interaction (0% inhibition) |
| Positive Control (Unlabeled Ligand) | Low | Represents complete inhibition of the interaction (100% inhibition) |
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology used to study biomolecular interactions.[9][10] The assay relies on two types of beads: Donor beads and Acceptor beads. When these beads are brought into close proximity (typically <200 nm) through a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor beads, leading to a strong light emission from the Acceptor beads.[10][17] Compounds that disrupt this interaction prevent the beads from coming together, resulting in a loss of signal.
Protocol: AlphaLISA Assay to Detect Inhibition of Protein-Protein Interaction
This protocol outlines a screen for inhibitors of the interaction between "Protein-A" (biotinylated) and "Protein-B" (tagged, e.g., with a FLAG-tag).
Materials:
-
Biotinylated Protein-A
-
FLAG-tagged Protein-B
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
AlphaLISA Immunoassay Buffer
-
384-well white, opaque microplates
-
This compound stock solution (10 mM in DMSO)
-
A plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Dispense 100 nL of this compound and controls into the wells.
-
Protein Addition: Add 5 µL of a solution containing biotinylated Protein-A and FLAG-tagged Protein-B to each well. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 5 µL of a mixture of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Similar to the FP assay, calculate the percent inhibition and determine IC50 values for active compounds.
Hit Confirmation and Follow-up
It is crucial to understand that a primary HTS campaign will likely generate a number of false positives.[18] Therefore, any "hits" identified from these screens must undergo a rigorous confirmation and validation process. This includes:
-
Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.
-
Dose-Response Curves: Generating detailed IC50 or EC50 curves to determine the potency of the compound.
-
Orthogonal Assays: Validating the hit in a different assay format to rule out technology-specific artifacts.
-
Structure-Activity Relationship (SAR): Testing analogs of the hit compound to understand which chemical features are critical for its activity.[16]
Conclusion
The screening of novel compounds like this compound requires a systematic and scientifically rigorous approach. By beginning with broad, target-agnostic phenotypic screening, researchers can uncover unexpected biological activities. Subsequently, the use of versatile and robust biochemical assays such as Fluorescence Polarization and AlphaLISA allows for the detailed investigation of specific molecular interactions. The protocols and strategies outlined in this guide provide a solid foundation for initiating an HTS campaign, ultimately paving the way for the discovery of new biological probes and potential therapeutic agents.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 5. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 6. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 7. revvity.com [revvity.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. revvity.com [revvity.com]
- 11. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
Application Notes & Protocols: 1-(Azetidin-3-yl)azetidin-3-ol Oxalate as a Versatile Scaffold for Fragment Library Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent strategy for identifying high-quality lead compounds.[][2] This approach relies on screening low-molecular-weight fragments that, despite often weak binding affinity, demonstrate high ligand efficiency.[][3] A critical factor in the success of FBDD is the structural diversity of the fragment library.[][4] As drug discovery moves beyond flat, aromatic systems, there is an increasing demand for fragments rich in sp³-hybridized centers, which offer greater three-dimensional complexity and can access novel binding interactions.[]
1-(Azetidin-3-yl)azetidin-3-ol is a prime example of such a desirable building block. This bifunctional fragment incorporates two strained azetidine rings, providing a rigid, sp³-rich scaffold. Its structure presents two distinct points for chemical elaboration: a secondary amine and a secondary alcohol. This dual functionality allows for the rapid generation of diverse compound libraries from a single, conformationally defined core. The oxalate salt form ensures superior stability and ease of handling compared to the volatile freebase. This document serves as a guide for researchers, providing detailed protocols and expert insights for leveraging this powerful fragment in library synthesis campaigns.
Section 1: Physicochemical Properties and Safe Handling
The effective use of any chemical building block begins with a thorough understanding of its properties and the necessary safety precautions.
Compound Properties
| Property | Value | Source |
| Chemical Name | 1-(azetidin-3-yl)azetidin-3-ol; oxalic acid | [5] |
| CAS Number | 1523606-25-8 | [5][6] |
| Molecular Formula | C₈H₁₄N₂O₅ | [5] |
| Molecular Weight | 218.21 g/mol | [5] |
| Purity | ≥97% | [5] |
| Storage | Room temperature, sealed in dry, dark place | [5][7] |
Safety and Handling
Azetidine and its derivatives are reactive, potentially hazardous compounds that demand strict safety protocols.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles that form a complete seal around the eyes, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Inhalation/Contact: Avoid all personal contact, including the inhalation of dust or vapors.[10] Azetidines can cause severe skin burns and serious eye damage.[9] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9]
-
Storage and Incompatibilities: Keep containers securely sealed when not in use.[11] Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.
Note on the Oxalate Salt: The building block is supplied as an oxalate salt to enhance stability and simplify handling. For most synthetic applications, the free amine must be generated. This is typically achieved in situ by adding a sufficient excess of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or triethylamine) to the reaction mixture. Alternatively, a liquid-liquid extraction using a suitable base (like NaOH or K₂CO₃) can be performed to isolate the freebase, though this is often unnecessary.
Section 2: Application as a Bifunctional Scaffold
The power of 1-(azetidin-3-yl)azetidin-3-ol lies in its bifunctional nature, which provides two orthogonal vectors for chemical diversification. This allows for the systematic exploration of chemical space around a rigid, 3D-oriented core.
-
Vector 1 (Nitrogen): The secondary amine of the first azetidine ring is a potent nucleophile, readily participating in standard reactions like amide bond formation, sulfonylation, reductive amination, and alkylation.
-
Vector 2 (Oxygen): The secondary alcohol on the second azetidine ring can be functionalized through etherification, esterification, or used as a handle for further coupling reactions after activation (e.g., mesylation).
The following diagram illustrates the potential diversification points on the core scaffold.
Section 3: Protocol - Parallel Amide Bond Formation
Amide coupling is one of the most fundamental reactions in medicinal chemistry, making it an ideal first step for library synthesis.[12][13] The following protocol is optimized for the parallel synthesis of an amide library in 96-well plates.
Rationale for Reagent Selection
-
Coupling Reagent (HATU): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that rapidly converts carboxylic acids to activated esters.[14] Its use minimizes side reactions and is particularly effective for coupling with a wide range of amines, reducing the risk of racemization for chiral acids.[12]
-
Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger to neutralize the generated acids (oxalic acid from the salt and the carboxylic acid) without competing with the primary nucleophile (the azetidine nitrogen).[14]
-
Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and the polar intermediates formed during the reaction.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 1-(azetidin-3-yl)azetidin-3-ol oxalate in DMF.
-
Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in individual vials with DMF.
-
-
Reaction Setup (per well of a 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the carboxylic acid stock solution.
-
Add 110 µL (22 µmol, 1.1 eq) of the this compound stock solution.
-
Add 14 µL (80 µmol, 4.0 eq) of DIPEA. Causality Note: A larger excess of base is used to ensure complete neutralization of the oxalic acid counter-ion and the carboxylic acid, driving the reaction to completion.
-
Add 11.4 mg (30 µmol, 1.5 eq) of solid HATU or a corresponding volume of a concentrated stock solution.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with a cap mat.
-
Shake the plate at room temperature for 16 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the product with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 200 µL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purification Insight: The resulting amides are often polar and basic, which can lead to tailing or poor separation on standard silica gel.[15][16]
-
Option A (Recommended): Use an amine-functionalized silica column (e.g., Biotage® KP-NH) with a simple hexane/ethyl acetate gradient.[15] This stationary phase masks the acidic silanols, leading to sharper peaks and better separation without needing an amine additive in the mobile phase.
-
Option B: If using standard silica, add a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol/NH₄OH) to improve peak shape.[16][17]
-
-
-
Characterization:
-
Confirm the structure and purity of the final products using LC-MS and ¹H NMR spectroscopy.[18]
-
Section 4: Protocol - N-Sulfonylation
Sulfonamides are a prevalent functional group in marketed drugs, making N-sulfonylation an attractive diversification strategy.[19] This reaction proceeds readily with the secondary amine of the scaffold.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (218 mg, 1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL).
-
Add triethylamine (TEA) (420 µL, 3.0 mmol, 3.0 eq). Causality Note: TEA acts as both the base to generate the free amine from the oxalate salt and to quench the HCl byproduct of the sulfonylation reaction.
-
Cool the resulting slurry to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Dissolve the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 mmol, 1.1 eq) in DCM (2 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled slurry over 5 minutes.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using the methods described in Section 3.4.
-
-
Characterization:
-
Verify the final product by LC-MS and NMR spectroscopy. The disappearance of the N-H proton and characteristic shifts in the protons adjacent to the nitrogen in the ¹H NMR spectrum are indicative of successful sulfonylation.[20]
-
Conclusion
This compound is a highly valuable, sp³-rich building block for modern fragment library design. Its bifunctional nature provides a robust platform for creating structurally diverse and three-dimensional compound collections. The protocols outlined in this document offer reliable and scalable methods for its derivatization via amide coupling and N-sulfonylation, while the provided handling and purification insights ensure safe and efficient execution. By incorporating this scaffold, researchers can significantly enhance the novelty and drug-like properties of their screening libraries, increasing the probability of discovering next-generation therapeutics.
References
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery | MDPI [mdpi.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 8. jnsparrowchemical.com [jnsparrowchemical.com]
- 9. chemos.de [chemos.de]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. hepatochem.com [hepatochem.com]
- 13. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. growingscience.com [growingscience.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. ijcrt.org [ijcrt.org]
- 19. Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity [mdpi.com]
- 20. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate for Preclinical Studies
Introduction: The Strategic Importance of the 1,3'-Biazetidine Scaffold in Preclinical Research
The azetidine motif has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and a unique three-dimensional architecture to drug candidates. The 1,3'-biazetidine structure, in particular, offers a compact and rigid scaffold that can effectively orient pharmacophoric elements in three-dimensional space, making it a valuable building block for targeting a wide array of biological targets. 1-(Azetidin-3-yl)azetidin-3-ol is a key intermediate in the synthesis of more complex molecules for preclinical evaluation. Its oxalate salt form is often preferred for its crystalline nature, which facilitates purification, handling, and formulation.[1]
This application note provides a comprehensive guide to the scale-up synthesis of 1-(Azetidin-3-yl)azetidin-3-ol oxalate, designed for researchers, chemists, and drug development professionals. The protocols herein are developed to be robust, scalable, and amenable to the stringent requirements of preclinical good manufacturing practice (GMP).
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound, 1-(Azetidin-3-yl)azetidin-3-ol, suggests a convergent synthesis strategy. The key bond disconnection is the C-N bond linking the two azetidine rings, which can be formed via a reductive amination reaction. This approach allows for the synthesis of two suitably protected azetidine building blocks, which are then coupled in a later step.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of Key Intermediates
Scale-Up Synthesis of 1-Benzylazetidin-3-ol
The synthesis of the azetidine core often begins with the reaction of epichlorohydrin and a protected amine. Benzylamine is a cost-effective and readily available starting material for this purpose.[2][3]
Protocol 1: Synthesis of 1-Benzylazetidin-3-ol
-
Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add benzylamine (1.0 eq) and water (10 volumes).
-
Epichlorohydrin Addition: Cool the mixture to 0-5 °C. Slowly add epichlorohydrin (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 16-24 hours. Monitor the reaction progress by HPLC until the consumption of benzylamine is complete.
-
Work-up: Filter the resulting solid and wash with cold water. The intermediate, 1-(benzylamino)-3-chloropropan-2-ol, is used directly in the next step.
-
Cyclization: To a separate reactor, add the crude intermediate, acetonitrile (10 volumes), and sodium carbonate (1.5 eq). Heat the mixture to reflux (approximately 80-85 °C) and stir for 16-24 hours. Monitor the reaction by HPLC.[3]
-
Isolation: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to afford crude 1-benzylazetidin-3-ol as an oil. This can be purified by vacuum distillation or used directly in the next step.
Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
The benzyl group is a convenient protecting group for the initial cyclization but needs to be replaced with a more suitable protecting group for the subsequent steps. The tert-butoxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.[4]
Protocol 2: Synthesis of N-Boc-azetidin-3-ol
-
Debenzylation: In a hydrogenation reactor, dissolve 1-benzylazetidin-3-ol (1.0 eq) in methanol (10 volumes). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 10% Palladium on carbon (Pd/C, 5% w/w).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 16-24 hours. Monitor the reaction by HPLC for the disappearance of the starting material.[3]
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude N-Boc-azetidin-3-ol. The product can be purified by flash chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)
The ketone building block is synthesized by the oxidation of N-Boc-azetidin-3-ol. A variety of oxidizing agents can be used, with pyridinium chlorochromate (PCC) or Dess-Martin periodinane being common choices. For scale-up, Swern oxidation or a TEMPO-catalyzed oxidation are often preferred for safety and cost-effectiveness.
Protocol 3: TEMPO-Catalyzed Oxidation to N-Boc-azetidin-3-one
-
Reaction Setup: To a jacketed reactor, add N-Boc-azetidin-3-ol (1.0 eq), dichloromethane (DCM, 10 volumes), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, 0.05 eq).
-
Oxidation: Cool the mixture to 0-5 °C. Prepare a solution of sodium hypochlorite (NaOCl, 1.2 eq) and sodium bicarbonate (1.5 eq) in water and add it slowly to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir vigorously at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one as a solid. This product is often used without further purification.
Part 2: Assembly of the 1,3'-Biazetidine Core
Reductive Amination
The coupling of N-Boc-azetidin-3-one with azetidin-3-ol (generated in situ from a protected precursor) is achieved through reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[5][6][7]
Protocol 4: Synthesis of tert-butyl 3-hydroxy-3'-(1-(tert-butoxycarbonyl)azetidin-3-yl)azetidine-1-carboxylate
-
Azetidin-3-ol Preparation (in situ): In a separate flask, dissolve N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM, 5 volumes). Add trifluoroacetic acid (TFA, 2.0 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[8] Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with DCM. The combined organic layers containing azetidin-3-ol are used directly.
-
Reaction Setup: In the main reactor, dissolve N-Boc-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes).
-
Amine Addition: Add the DCM solution of azetidin-3-ol to the reactor.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.[9][10]
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 3: Deprotection and Salt Formation
Global Deprotection
The final step before salt formation is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.
Protocol 5: Boc Deprotection
-
Reaction Setup: Dissolve the di-Boc protected biazetidine (1.0 eq) in DCM (10 volumes).
-
Acid Addition: Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS until the starting material is consumed.[11][12][13][14]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH > 12 with a 50% aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as a mixture of isopropanol and chloroform.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free base, 1-(Azetidin-3-yl)azetidin-3-ol, as an oil.
Oxalate Salt Formation
The formation of the oxalate salt improves the handling characteristics of the final compound and provides a crystalline solid that is amenable to purification by recrystallization.
Protocol 6: Oxalate Salt Formation
-
Dissolution: Dissolve the crude free base (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethanol (EtOH) (10 volumes).
-
Oxalic Acid Addition: Prepare a solution of oxalic acid (1.0 eq) in the same solvent (5 volumes) and add it slowly to the solution of the free base at room temperature.
-
Crystallization: Stir the mixture at room temperature. The oxalate salt should precipitate out of solution. The crystallization can be aided by cooling the mixture in an ice bath.[15][16][17]
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Part 4: Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the final product for preclinical studies.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH guidelines |
| Assay | Titration or HPLC | 98.0% - 102.0% |
¹H NMR (400 MHz, D₂O): δ (ppm) ~4.5-4.7 (m, 1H), 4.2-4.4 (m, 4H), 3.8-4.0 (m, 4H), 3.5-3.7 (m, 1H). Note: Exact shifts may vary depending on pH and concentration.
¹³C NMR (100 MHz, D₂O): δ (ppm) ~165 (oxalate carbonyl), 70-72 (CH-OH), 55-60 (CH₂-N), 50-55 (CH-N). Note: Exact shifts may vary.
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
-
Gradient: Time-dependent gradient from 5% B to 95% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Conclusion
This application note provides a detailed and scalable synthetic route for the preparation of this compound. The described protocols are designed to be robust and reproducible, yielding high-quality material suitable for preclinical studies. The strategic use of protecting groups and a convergent synthetic approach allows for an efficient and adaptable process. As with any scale-up synthesis, appropriate process safety evaluations and optimization of reaction conditions are recommended for each specific laboratory or manufacturing setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalspress.com [journalspress.com]
Application Note & Protocol: Quantitative Analysis of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
Introduction
1-(Azetidin-3-yl)azetidin-3-ol is a novel heterocyclic compound with potential applications in pharmaceutical development as a scaffold or intermediate.[1][2] The oxalate salt form ensures stability and facilitates handling.[3][4] Accurate and precise quantification of 1-(Azetidin-3-yl)azetidin-3-ol oxalate is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantification of this compound, addressing the inherent challenges posed by its molecular structure, namely high polarity and the absence of a significant UV chromophore.
The analytical strategy presented herein is twofold, offering a widely applicable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. These methods are designed to be robust starting points for development and validation in accordance with ICH guidelines.[5][6][7]
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for routine quality control applications where high sensitivity is not the primary requirement. The approach utilizes a C18 stationary phase with a mobile phase containing an ion-pairing agent to enhance the retention and peak shape of the polar analyte.
Rationale for Method Design
The dual azetidine structure of the analyte imparts high polarity, leading to poor retention on traditional reversed-phase columns. To overcome this, an ion-pairing agent, sodium octanesulfonate, is introduced into the mobile phase.[8] The sulfonate group of the ion-pairing agent interacts with the protonated secondary amine of the analyte, forming a neutral complex that has a greater affinity for the nonpolar C18 stationary phase, thereby increasing retention time and improving peak symmetry. Detection is performed at a low UV wavelength (205 nm) where the amine functional groups exhibit some absorbance.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
C18 reversed-phase column (e.g., Gemini C18, 4.6 x 150 mm, 5 µm).[8]
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm membrane filters for mobile phase and sample filtration.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium octanesulfonate (ion-pairing agent)
-
Phosphoric acid (85%)
-
This compound reference standard
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Dissolve 1.1 g of sodium octanesulfonate in 1000 mL of deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Sodium Octanesulfonate, pH 2.5 |
| B: Acetonitrile | |
| Gradient | 0-2 min: 5% B |
| 2-15 min: 5-30% B | |
| 15-17 min: 30-5% B | |
| 17-20 min: 5% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 20 minutes |
5. Method Validation Parameters: The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Method 2: LC-MS for High-Sensitivity Quantification
For applications requiring higher sensitivity and specificity, such as the analysis of biological matrices or low-level impurity profiling, LC-MS is the recommended technique. This method leverages the inherent selectivity of mass spectrometry to overcome the limitations of UV detection.
Rationale for Method Design
The LC-MS method utilizes a similar reversed-phase chromatographic separation but may not require an ion-pairing agent as the mass spectrometer provides sufficient specificity. Electrospray ionization (ESI) is an ideal ionization technique for this polar, non-volatile compound. The azetidine moieties are expected to readily protonate, allowing for sensitive detection in positive ion mode. Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ will be used for quantification, providing excellent sensitivity and selectivity.
Experimental Protocol
1. Instrumentation and Consumables:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]
-
Standard laboratory equipment as listed in Method 1.
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (0.1%)
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic acid in deionized water.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard and Sample Preparation: Prepare as described in Method 1, using the LC-MS diluent.
4. Chromatographic and MS Conditions:
LC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water |
| B: 0.1% Formic Acid in Acetonitrile | |
| Gradient | 0-0.5 min: 2% B |
| 0.5-3.0 min: 2-50% B | |
| 3.0-3.5 min: 50-98% B | |
| 3.5-4.0 min: 98% B | |
| 4.0-4.1 min: 98-2% B | |
| 4.1-5.0 min: 2% B | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Monitored Ion (SIM) | [M+H]⁺ for 1-(Azetidin-3-yl)azetidin-3-ol |
| | Note: The exact m/z should be confirmed by infusion of a standard solution. |
5. Method Validation: Validation should be performed in accordance with relevant regulatory guidelines, with particular attention to matrix effects if analyzing biological samples.[10]
Workflow Diagram
Caption: LC-MS analysis workflow.
Quantification of Oxalate Counter-ion
The oxalate counter-ion can be quantified by several methods, including ion chromatography with conductivity detection, or by LC-MS in negative ion mode.[11][12][13][14] For the LC-MS method described above, the oxalate can be monitored simultaneously in negative ion mode.
MS Parameters for Oxalate
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Monitored Ion (SIM) | [M-H]⁻ for oxalic acid (m/z 89.0) |
Conclusion
The analytical methods presented provide a comprehensive framework for the quantitative analysis of this compound. The choice between the HPLC-UV and LC-MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods are based on established analytical principles and provide a solid foundation for method development and validation in a regulated environment.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 4. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Azetidin-3-yl)azetidin-3-ol oxalate
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8).[1] As a key building block in contemporary drug discovery, particularly in the development of protein degraders, ensuring the integrity and stability of this compound is paramount for reproducible experimental outcomes.[1] This guide outlines essential safety protocols, personal protective equipment (PPE) recommendations, optimal storage conditions, and a general procedure for the preparation of stock solutions. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
This compound is a bifunctional organic compound featuring two azetidine rings. The azetidine motif is of significant interest in medicinal chemistry due to its ability to introduce three-dimensional character into molecules, which can lead to improved pharmacological properties. The oxalate salt form is often utilized to enhance the stability and handling characteristics of the parent amine.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1523606-25-8 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₅ (as oxalate) | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Typically a solid (form may vary) | General Chemical Knowledge |
| Purity | Typically ≥95% | [2] |
| Solubility | Data not readily available. Preliminary testing in common laboratory solvents (e.g., water, DMSO, ethanol) is recommended. | |
| Storage Temperature | Cool, dry place; Room temperature is also suggested by some suppliers. | [1][2] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[2] Adherence to the following safety protocols is mandatory.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of contact with skin, eyes, and the respiratory system.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3]
-
Eye and Face Protection: Use chemical safety goggles and/or a face shield.[2] Facilities should be equipped with an eyewash station.[2]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary. Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[2] If dust is generated, a NIOSH-approved respirator may be required.[3]
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling the compound from receipt to disposal.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-(Azetidin-3-yl)azetidin-3-ol oxalate. As a key intermediate in numerous pharmaceutical development programs, the efficient and reproducible synthesis of this compound is of paramount importance. This guide, compiled by our team of senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. We delve into the potential causes of these problems and provide actionable solutions based on established chemical principles and extensive laboratory experience.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of this compound after the final precipitation step.
-
Significant amounts of starting materials or intermediates remain in the reaction mixture, as indicated by TLC or LC-MS analysis.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Reductive Amination | The formation of the C-N bond between the two azetidine rings via reductive amination is a critical step. Incomplete reaction can be due to an insufficiently active reducing agent, steric hindrance, or non-optimal pH. | Optimize Reducing Agent: Sodium triacetoxyborohydride is often effective for this transformation. If yields are low, consider using a more reactive borohydride reagent, but be mindful of potential over-reduction. pH Control: The reaction should be mildly acidic to facilitate iminium ion formation without causing significant decomposition of the azetidine rings. A pH range of 5-6 is generally recommended. Reaction Time & Temperature: Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Side Reactions Due to Ring Strain | Azetidine rings are inherently strained, making them susceptible to ring-opening reactions, especially under harsh acidic or basic conditions. This can lead to the formation of acyclic amine byproducts, reducing the overall yield. | Mild Reaction Conditions: Employ mild reaction conditions throughout the synthesis. Avoid strong acids or bases and high temperatures. For the deprotection of a Boc group, milder acidic conditions (e.g., formic acid or p-toluenesulfonic acid in a suitable solvent) are preferable to harsher acids like trifluoroacetic acid. |
| Dimerization/Polymerization | Intermolecular side reactions can compete with the desired intramolecular cyclization or intermolecular coupling, leading to the formation of dimers and higher-order polymers that are difficult to separate from the desired product. | High Dilution: Running the reaction at a higher dilution can favor the desired intramolecular reaction over intermolecular side reactions. Slow Addition: If one of the azetidine precursors is particularly reactive, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Loss of Product During Work-up/Purification | The free base of 1-(Azetidin-3-yl)azetidin-3-ol can be highly polar and may have some water solubility, leading to losses during aqueous work-up. The oxalate salt precipitation may also be incomplete if the conditions are not optimal. | Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. Controlled Precipitation: Ensure the pH is appropriate for oxalate salt formation. The addition of oxalic acid should be done carefully, and the mixture should be allowed sufficient time to crystallize, possibly with cooling. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, offering insights into the underlying chemistry and practical considerations.
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves the reductive amination of a protected azetidin-3-one with a protected azetidin-3-ol, followed by deprotection and salt formation. A typical sequence is outlined below:
Q2: Why is a protecting group necessary for this synthesis?
The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, on one of the azetidine nitrogens is crucial for several reasons:
-
Selectivity: It prevents self-condensation of the azetidin-3-one and ensures that the desired coupling reaction occurs between the two different azetidine precursors.
-
Stability: The Boc group can help stabilize the azetidine ring and improve the solubility of the intermediates in organic solvents.
-
Controlled Reactivity: It allows for the selective deprotection in the final step to yield the desired secondary amine.
Q3: What are the key considerations for the Boc deprotection step?
The deprotection of the Boc group is a critical step that can impact the overall yield and purity.
-
Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to side reactions due to the high reactivity of the generated tert-butyl cation. Milder conditions, such as HCl in an ethereal solvent (e.g., dioxane or diethyl ether) or p-toluenesulfonic acid, are often preferred.
-
Scavengers: The tert-butyl cation formed during deprotection can alkylate nucleophilic sites on the product or solvent. The use of a scavenger, such as anisole or triethylsilane, can help to mitigate these side reactions.
-
Temperature Control: The deprotection reaction is often exothermic. Maintaining a low temperature during the addition of the acid can help to control the reaction rate and minimize side product formation.
Q4: How can I effectively purify the final product?
The formation of the oxalate salt is a highly effective method for purifying the final product.
-
Solvent Selection: The oxalate salt should be sparingly soluble in the chosen solvent to ensure efficient precipitation. A common choice is isopropanol or a mixture of isopropanol and diethyl ether.
-
Stoichiometry: The stoichiometry of oxalic acid should be carefully controlled. An excess of oxalic acid can be difficult to remove, while an insufficient amount will result in incomplete salt formation.
-
Crystallization: Allowing sufficient time for crystallization, with slow cooling and gentle agitation, will promote the formation of well-defined crystals and improve the purity of the isolated product.
Optimized Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, incorporating best practices for yield and purity.
Step 1: Reductive Amination
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM, 10 vol) is added azetidin-3-ol hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring for completion by LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 5 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude N-Boc-1-(azetidin-3-yl)azetidin-3-ol.
Step 2: Boc Deprotection and Oxalate Salt Formation
-
The crude N-Boc-1-(azetidin-3-yl)azetidin-3-ol is dissolved in isopropanol (10 vol).
-
The solution is cooled to 0-5 °C.
-
A solution of oxalic acid (1.1 eq) in isopropanol (2 vol) is added dropwise over 30 minutes.
-
A thick precipitate should form. The slurry is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solid is collected by filtration, washed with cold isopropanol (2 x 2 vol) and then diethyl ether (2 x 2 vol).
-
The product is dried under vacuum to a constant weight to yield this compound as a white to off-white solid.
Technical Support Center: Overcoming Solubility Challenges with 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
Welcome to the technical support guide for 1-(Azetidin-3-yl)azetidin-3-ol oxalate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the solubility challenges associated with this compound in experimental assays. Our goal is to equip you with the scientific principles and practical protocols needed to ensure reliable and reproducible results.
Introduction: Understanding the Molecule
This compound is a bifunctional small molecule containing two basic azetidine nitrogens and a polar hydroxyl group. It is supplied as an oxalate salt to improve its solid-state properties. However, the interplay between the basic parent molecule and the acidic oxalate counter-ion can create significant solubility challenges in aqueous buffers commonly used in biological assays.[1][2][3] This guide will break down the causes of these issues and provide actionable solutions.
The core structure contains two azetidine rings. The nitrogen atom in a simple, unsubstituted azetidine ring has a pKa of 11.29 for its conjugate acid, indicating it is strongly basic.[4] The presence of substituents, such as the second azetidin-3-ol group, will modulate these pKa values, but the molecule is expected to be a weak base that is positively charged at neutral and acidic pH.[5][6] This pH-dependent ionization is the key to controlling its solubility.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: My compound, supplied as a powder, won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening?
A1: This is a common issue stemming from two primary factors:
-
The Oxalate Salt Form: Oxalate can form salts with low aqueous solubility.[10][11][12] While the salt form is often used to create a stable, crystalline solid, the oxalate counter-ion itself may not be freely soluble, especially in the presence of divalent cations (like Ca²⁺ or Mg²⁺) that might be in your buffer.
-
pH Mismatch: The parent molecule, 1-(Azetidin-3-yl)azetidin-3-ol, is a weak base. Its highest aqueous solubility occurs at acidic pH where the two azetidine nitrogens are fully protonated (positively charged).[13][14] At neutral or basic pH, the compound is less protonated, making it less polar and thus less soluble in water. Your PBS at pH 7.4 may not be acidic enough to fully solubilize the compound to the desired concentration.
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why?
A2: This phenomenon, often called "crashing out," occurs when a compound is rapidly transferred from a highly soluble environment (an organic solvent like DMSO) to one where it has poor solubility (the aqueous buffer).[15][16] Even if your final DMSO concentration is low (e.g., <1%), the localized concentration at the point of addition can momentarily exceed the aqueous solubility limit, causing the compound to precipitate out of solution.[16]
Q3: How does the pH of the buffer affect the solubility of this specific compound?
A3: The solubility of this compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (charged, more soluble) and unprotonated (neutral, less soluble) forms of the molecule.[7][8][9][14][17]
-
At Low pH (pH < pKa): The azetidine nitrogens are protonated (BH⁺). The compound carries a positive charge, readily interacts with polar water molecules, and exhibits its highest solubility.
-
At High pH (pH > pKa): The nitrogens are in their neutral, free base form (B). The molecule is less polar and has lower aqueous solubility. Since there are two basic nitrogens, there will be two pKa values to consider, and the solubility will increase significantly as the pH drops below these values.
Q4: Can I use co-solvents to improve solubility in my final assay?
A4: Yes, co-solvents can be a powerful tool.[][19][20] Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the polarity of the aqueous buffer, making it a more favorable environment for less polar molecules.[][21] However, you must always validate the tolerance of your specific assay (e.g., enzyme activity, cell viability) to the chosen co-solvent and its final concentration.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering solubility issues, follow this logical progression to diagnose and solve the problem.
Problem 1: Compound Fails to Dissolve in Initial Stock Preparation
Cause: The selected solvent is inappropriate for the compound's salt form or concentration.
Solutions:
-
Primary Solvent (Stock Solution): Use Dimethyl Sulfoxide (DMSO). It is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[22]
-
Protocol for Stock Preparation:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex vigorously. Use of a sonicating water bath for 5-10 minutes can help break up solid aggregates and facilitate dissolution.
-
Visually inspect the solution against a light source to ensure it is a clear, particle-free solution.
-
Problem 2: Precipitation Upon Dilution into Aqueous Buffer
This is the most common failure point. The strategy is to create a more favorable aqueous environment before adding the compound.
Caption: Troubleshooting workflow for aqueous precipitation.
Solution Details:
-
Modify Buffer pH (Most Effective):
-
Rationale: Lowering the pH will protonate the basic nitrogens, dramatically increasing aqueous solubility.[]
-
Action: Prepare your buffer at a more acidic pH. Start with pH 6.5 and test progressively lower pH values (e.g., 6.0, 5.5, 5.0) until the compound remains soluble at the target concentration. Buffers like MES or Sodium Acetate are excellent choices for this pH range.
-
Caution: Ensure your biological assay is tolerant to the lower pH.
-
-
Incorporate a Co-solvent:
-
Rationale: A co-solvent reduces the overall polarity of the solvent system, making it more "hospitable" to your compound.[20]
-
Action: Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent. See the table below for recommendations. Add the co-solvent to the buffer before introducing the DMSO stock.
-
Caution: High concentrations of co-solvents can disrupt protein structure or affect cell membrane integrity. Always run a vehicle control to check for effects on your assay.
-
-
Optimize the Dilution Technique:
-
Rationale: Avoid creating localized areas of high concentration where the compound can precipitate.[15][16]
-
Action: Add the DMSO stock to the aqueous buffer dropwise while the buffer is being vigorously vortexed or stirred. This ensures rapid dispersal. Warming the aqueous buffer to 37°C can also sometimes help.[15]
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Stock Solvent | 100% DMSO | Maximizes initial solubility of the solid powder. |
| Aqueous Buffer pH | Start at pH 6.0 , adjust down to 5.0 if needed | Directly addresses the weak base nature of the compound by promoting protonation and charge.[13][14] |
| Co-solvents (in buffer) | 1-5% Ethanol1-5% Propylene Glycol (PG)1-10% PEG 400 | Reduces solvent polarity.[][21] Check assay compatibility. PEG 400 is often well-tolerated. |
| Ionic Strength | Use buffers with lower salt (e.g., 25-50 mM) | High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). |
| Dilution Method | Add DMSO stock dropwise to vortexing buffer | Prevents localized supersaturation and precipitation.[16] |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment (Kinetic Solubility)
This protocol helps you determine the maximum soluble concentration under various conditions, which is crucial for designing your experiments.[23][24][25][26]
Objective: To find the optimal buffer system (pH and co-solvent) that maintains the solubility of this compound at the desired working concentration.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Aqueous buffers (e.g., MES, Acetate) prepared at pH 5.0, 5.5, 6.0, 6.5, and 7.4.
-
Co-solvents: Ethanol, PEG 400.
-
96-well clear flat-bottom plates.
-
Plate reader capable of measuring absorbance or turbidity (nephelometry).
Procedure:
-
Prepare Buffer Plates: In a 96-well plate, add 198 µL of each test buffer to different wells. Create separate conditions for buffers with and without co-solvents (e.g., Buffer pH 6.0, Buffer pH 6.0 + 5% PEG 400).
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM in 1% DMSO. (Adjust volumes as needed for your target concentration).
-
Mix and Incubate: Seal the plate and shake for 1 hour at room temperature. This allows the system to equilibrate.
-
Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, visible particles).
-
Quantitative Measurement (Optional but Recommended): Read the plate on a nephelometer or measure the absorbance at a wavelength where the compound doesn't absorb (e.g., 600-700 nm) to quantify turbidity. Higher readings indicate precipitation.
-
Analysis: Identify the buffer conditions (pH, co-solvent) that result in a clear solution with low turbidity. This is your optimal buffer system.
Caption: Workflow for Kinetic Solubility Assessment.
References
- 1. droracle.ai [droracle.ai]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. microbenotes.com [microbenotes.com]
- 10. Solubility of calcium oxalate monohydrate and hydroxyapatite in EDTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility, inhibited growth and dissolution kinetics of calcium oxalate crystals in solutions, containing hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ic.unicamp.br [ic.unicamp.br]
- 13. researchgate.net [researchgate.net]
- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. enamine.net [enamine.net]
- 24. inventivapharma.com [inventivapharma.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
Stability testing of 1-(Azetidin-3-yl)azetidin-3-ol oxalate under different conditions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the stability testing of 1-(Azetidin-3-yl)azetidin-3-ol oxalate. It addresses common issues and questions that may arise during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like this compound?
A1: The main stability concerns for this molecule stem from the inherent ring strain of the azetidine moieties and the presence of the oxalate salt.[1][2] The four-membered azetidine ring is susceptible to cleavage under certain conditions, particularly acidic environments.[3][4] The oxalate counter-ion can also influence the compound's hygroscopicity and solid-state stability.
Q2: How does the azetidine ring's structure contribute to its reactivity?
A2: The reactivity of azetidines is driven by significant ring strain.[1][2] While more stable than the highly strained three-membered aziridines, the azetidine ring is still prone to reactions that relieve this strain, such as ring-opening.[1][2] This reactivity can be triggered by appropriate reaction conditions, including the presence of acids.[1]
Q3: What role does the oxalate salt play in the overall stability of the compound?
A3: The oxalate salt can influence several properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, and solid-state stability. Oxalate salts can be hygroscopic, meaning they tend to absorb moisture from the air, which can potentially lead to chemical degradation or changes in physical form. Additionally, the oxalate moiety itself can undergo degradation under certain conditions.[5][6][7]
Q4: What are the initial steps I should take when designing a stability study for this compound?
A4: A systematic approach is recommended, starting with forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12][13] These studies intentionally stress the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[9][11][12][13] This information is crucial for developing and validating a stability-indicating analytical method.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: Unexpected Degradation Under Acidic Conditions
-
Symptoms:
-
Appearance of new peaks in HPLC chromatograms.
-
A decrease in the main peak area corresponding to the parent compound.
-
Changes in the physical appearance of the sample (e.g., color change).
-
-
Root Cause Analysis: The azetidine ring is known to be susceptible to acid-mediated decomposition.[3] Protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring-opening.[3] The rate of this degradation is often pH-dependent, with faster decomposition occurring at lower pH values.[3]
-
Solutions:
-
pH Control: Carefully control the pH of all solutions. If the compound is formulated, ensure the excipients do not create an acidic microenvironment.
-
Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH throughout the experiment.
-
Forced Degradation: In forced degradation studies, a range of acidic conditions (e.g., 0.1 N HCl) should be explored to fully characterize the degradation profile.
-
Issue 2: Photodegradation Observed in Light-Exposed Samples
-
Symptoms:
-
Significant degradation in samples exposed to light compared to dark controls.
-
Formation of unique degradation products not seen in thermal or hydrolytic stress conditions.
-
-
Root Cause Analysis: Many pharmaceutical compounds are sensitive to UV and visible light, which can induce photochemical degradation.[14][15] This can lead to a loss of potency and the formation of potentially harmful impurities.[14]
-
Solutions:
-
Follow ICH Q1B Guidelines: Conduct systematic photostability testing as recommended by ICH Q1B.[16][17] This involves exposing the drug substance to a standardized light source and comparing it to a sample protected from light.[14][16][17]
-
Packaging: If the compound is found to be photolabile, light-resistant packaging will be necessary for the final drug product.[16][17]
-
Forced Photodegradation: Exposing the compound to controlled irradiation can help in identifying and characterizing photodegradation products.[14][16]
-
Issue 3: Inconsistent Results in Thermal Stability Studies
-
Symptoms:
-
Variable degradation rates at the same temperature across different batches or experiments.
-
Discrepancies between accelerated and long-term stability data.
-
-
Root Cause Analysis: Inconsistencies in thermal stability can be attributed to several factors:
-
Hygroscopicity: The oxalate salt may absorb varying amounts of moisture, which can accelerate degradation.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different thermal stabilities.
-
Impurities: The presence of reactive impurities from the synthesis can catalyze degradation.
-
-
Solutions:
-
Humidity Control: Conduct stability studies under controlled humidity conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[18]
-
Solid-State Characterization: Characterize the solid form of the material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic forms.
-
Impurity Profiling: Thoroughly characterize the impurity profile of the starting material.
-
III. Experimental Protocols & Data Presentation
Forced Degradation Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated stability chambers (for thermal and photostability)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines, alongside a dark control.[19]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Aim for 5-20% degradation to ensure significant degradants are formed without complete decomposition.[9][20]
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 N HCl | 24 hours | 60°C | 15.2 | 3 | 0.85 |
| 0.1 N NaOH | 24 hours | 60°C | 5.8 | 2 | 1.12 |
| 3% H₂O₂ | 24 hours | RT | 2.1 | 1 | 0.92 |
| Thermal (Solid) | 48 hours | 80°C | 1.2 | 1 | 1.05 |
| Photostability | ICH Q1B | 25°C | 8.9 | 2 | 0.78 |
RRT: Relative Retention Time
Visualization of Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Secondary products and molecular mechanism of calcium oxalate degradation by the strain Azospirillum sp. OX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula | PLOS One [journals.plos.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. Photostability | SGS USA [sgs.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Identifying and minimizing side products in azetidine synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. Due to its inherent ring strain, the synthesis of azetidines can be challenging, often leading to undesired side products and low yields.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring you can optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during azetidine synthesis and provides actionable solutions based on established chemical principles and literature-proven methods.
Problem 1: Low Yield of the Desired Azetidine
A low yield is one of the most common hurdles in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[2]
Potential Causes & Troubleshooting Steps:
-
Unfavorable Reaction Kinetics: The formation of the azetidine ring is often kinetically disfavored.
-
Optimize Reaction Temperature: Systematically screen a range of temperatures. While higher temperatures can sometimes overcome the activation barrier, they can also promote side reactions. Lower temperatures may be beneficial in certain cases to favor the desired product.[2]
-
Increase Reaction Time: Monitor the reaction progress carefully using techniques like TLC or LC-MS to ensure it has reached completion.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and concentration can significantly impact the reaction's efficiency.[2]
-
Solvent Screening: The polarity and boiling point of the solvent can dramatically influence the reaction rate and selectivity. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, switching from dichloromethane (CH₂Cl₂) to a higher boiling solvent like 1,2-dichloroethane (DCE) can significantly improve yields.[2][3]
-
Catalyst Optimization: If using a catalyst, screen different types and loadings. For example, in the synthesis of azetidines from γ-amino alcohols, while nickel perchlorate may give low yields, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be a highly effective catalyst.[3][4]
-
-
Inefficient Leaving Group: In intramolecular cyclization reactions, the choice of the leaving group is critical.
-
Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the intramolecular cyclization.
-
Re-evaluate Substrate Design: If possible, consider redesigning the substrate to minimize steric hindrance around the reaction centers.
-
Problem 2: Formation of Pyrrolidine Byproduct in Intramolecular Cyclization
A frequent side reaction in the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amines is the formation of the thermodynamically more stable five-membered pyrrolidine ring through a competing 5-endo-tet cyclization.[7] The desired azetidine is formed via a 4-exo-tet cyclization.
Potential Causes & Troubleshooting Steps:
-
Lack of Regioselectivity: The intramolecular nucleophilic attack of the amine can occur at either of the two epoxide carbons.
-
Utilize a Lewis Acid Catalyst: The use of a Lewis acid catalyst can significantly enhance the regioselectivity of the epoxide opening. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be highly effective in promoting the desired C3-selective aminolysis to form the azetidine.[7][8] Other Lewis acids like scandium(III) triflate (Sc(OTf)₃) can also be effective.[9]
-
Substrate Stereochemistry: The stereochemistry of the starting epoxide is crucial. cis-3,4-epoxy amines are the correct precursors for this specific intramolecular aminolysis to yield azetidines.[3]
-
-
Reaction Conditions Favoring the Thermodynamic Product:
-
Optimize Solvent and Temperature: As with improving yield, the choice of solvent is critical for regioselectivity. Refluxing in 1,2-dichloroethane (DCE) with La(OTf)₃ has been shown to favor azetidine formation.[3]
-
Problem 3: Dimerization and Polymerization
Due to the high reactivity of the azetidine ring and its precursors, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers which can be challenging to separate from the product.[1] This is particularly prevalent in the ring-opening polymerization of azetidines.[10][11]
Potential Causes & Troubleshooting Steps:
-
High Concentration: At higher concentrations, intermolecular reactions are more likely to occur.
-
Employ High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.1 M). This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period.[5]
-
-
Reactive N-H Azetidine: The free N-H of a newly formed azetidine can act as a nucleophile, attacking another molecule of the starting material or product.
-
Choose an Appropriate N-Protecting Group: The use of a suitable nitrogen protecting group is crucial to prevent intermolecular side reactions. Sulfonyl groups (e.g., tosyl, nosyl) are robust and can facilitate the cyclization, though their removal may require harsh conditions. Carbamates (e.g., Boc, Cbz) are also widely used and can be removed under milder conditions.[5][12]
-
Problem 4: Formation of Regioisomers and Lack of Stereoselectivity in Cycloaddition Reactions
In [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, the formation of undesired regioisomers and stereoisomers is a common challenge.[1][13]
Potential Causes & Troubleshooting Steps:
-
Poor Regiocontrol in Intermolecular Reactions: The orientation of the two reactants during the cycloaddition determines the regiochemistry of the product.
-
Lack of Stereocontrol: The facial selectivity of the cycloaddition determines the stereochemistry of the newly formed chiral centers.
-
Use Chiral Auxiliaries or Catalysts: The incorporation of chiral auxiliaries on the starting materials or the use of chiral catalysts can induce stereoselectivity.[13]
-
Optimize Reaction Conditions: Solvent, temperature, and the choice of photosensitizer (in photochemical reactions) can all influence the diastereoselectivity of the cycloaddition.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to azetidines?
A1: The most common methods include:
-
Intramolecular Cyclization: This involves the cyclization of a γ-amino alcohol or a derivative with a good leaving group at the γ-position. A notable example is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[3][6]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the azetidine ring.[14][16]
-
Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group of a β-lactam can provide access to the corresponding azetidine.[17]
-
Ring Expansion of Aziridines: Certain aziridine derivatives can undergo ring expansion to form azetidines.[17]
Q2: How do I choose the right nitrogen protecting group for my azetidine synthesis?
A2: The choice of the N-protecting group is critical and depends on the specific reaction conditions and the desired final product.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are electron-withdrawing, which can facilitate the nucleophilic attack of the nitrogen in intramolecular cyclizations. They are very stable but often require harsh conditions for removal (e.g., strong acid or reducing agents).[5]
-
Carbamate Groups (e.g., Boc, Cbz): These are widely used due to their relative stability during many reactions and the availability of mild deprotection methods. The tert-butoxycarbonyl (Boc) group is acid-labile, while the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis.[12][18]
-
Other Specialized Protecting Groups: For specific applications, other protecting groups like the tert-butoxythiocarbonyl (Botc) group, which is even more acid-labile than Boc, can be employed.[12]
Q3: What are the best methods for purifying azetidines?
A3: The purification of azetidines can be challenging due to their polarity and potential instability on silica gel.
-
Column Chromatography:
-
Silica Gel: If using silica gel, it is often beneficial to neutralize it by adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent ring-opening of the azetidine.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive azetidines.[2]
-
-
Recrystallization: If your azetidine product is a solid, recrystallization can be a highly effective purification method.[2]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent method for purification.[2]
Data & Protocols
Table 1: Troubleshooting Summary for Low Azetidine Yield
| Potential Cause | Recommended Action | Key Considerations | Reference |
| Unfavorable Kinetics | Optimize temperature and reaction time. | Monitor reaction progress closely. | [2] |
| Suboptimal Conditions | Screen solvents and catalysts (e.g., La(OTf)₃). | Higher boiling solvents may be beneficial. | [2][3] |
| Poor Leaving Group | Convert -OH to -OTs, -OMs, or -OTf. | Ensure complete conversion to the activated intermediate. | [5][6] |
| Intermolecular Reactions | Use high dilution conditions. | Slow addition of substrate is key. | [5] |
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes the optimized conditions for the synthesis of a 3-hydroxyazetidine derivative.[3]
Materials:
-
cis-3,4-epoxy amine (1.0 eq)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE, to make a 0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-3,4-epoxy amine.
-
Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or alumina) to afford the desired azetidine.
Visualizing Workflows
Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Reaction Pathways: Azetidine vs. Pyrrolidine Formation
Caption: Competing pathways in the cyclization of cis-3,4-epoxy amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 11. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Chiral Separation of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate Isomers
<content_type>
Welcome to the technical support center for the chiral separation of 1-(azetidin-3-yl)azetidin-3-ol oxalate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the chromatographic separation of this unique and challenging molecule.
Introduction
1-(Azetidin-3-yl)azetidin-3-ol is a small, polar, basic compound containing two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Its structure, characterized by two strained four-membered azetidine rings, presents a unique challenge for chiral separation.[1] The presence of hydroxyl and secondary/tertiary amine functional groups contributes to its high polarity and potential for strong interactions with stationary phases.[2][3] This guide will provide a structured approach to developing and troubleshooting chiral separation methods for the oxalate salt form of this compound.
The principles and methodologies discussed adhere to the standards outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 on Chromatographic Separation Techniques.[4][5][6] Furthermore, the validation of these analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 1-(azetidin-3-yl)azetidin-3-ol?
A1: The primary challenges stem from its physicochemical properties:
-
High Polarity: The molecule is highly polar due to the presence of two amine nitrogens and a hydroxyl group, making it poorly soluble in common non-polar mobile phases used in normal-phase chromatography.[10]
-
Basic Nature: The amine groups are basic and can exhibit strong, often undesirable, interactions with acidic silanol groups on silica-based chiral stationary phases (CSPs), leading to poor peak shape (tailing) and low resolution.[11]
-
Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can make detection challenging with standard UV detectors. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary.
-
Presence of Oxalate Counter-ion: The oxalate salt form can influence sample solubility and may require specific sample preparation steps to ensure compatibility with the chosen chromatographic method.
Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?
A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, are highly versatile and often the first choice for screening chiral separations of a wide range of compounds, including polar amines.[11][12][13] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a broader range of solvents, which is beneficial for method development and for analytes with limited solubility.[11] For highly polar and basic compounds, macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) can also be effective, particularly in polar organic or reversed-phase modes.[14]
Q3: How does the oxalate counter-ion affect the separation?
A3: The oxalate salt form means the analyte is cationic. In reversed-phase or polar organic modes, this can be advantageous for interaction with certain CSPs. However, in normal-phase chromatography, the salt may have poor solubility in the mobile phase. It may be necessary to neutralize the sample or use mobile phase additives to ensure solubility and good chromatography. The oxalate itself can be analyzed by HPLC with UV detection after derivatization.[15] The presence of the counter-ion can also influence the ionization efficiency if using mass spectrometry for detection.
Q4: What are the recommended starting conditions for method development?
A4: A systematic screening approach is recommended.[13][16]
-
Columns: Screen a selection of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).
-
Mobile Phase Modes:
-
Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol with a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to improve peak shape.[17]
-
Polar Organic Mode (PO): Acetonitrile or Methanol with acidic and/or basic additives.[14]
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium bicarbonate, ammonium formate) or ion-pairing agents.
-
-
Additives: For basic analytes, small amounts of basic additives (e.g., 0.1% DEA) in NP or acidic additives (e.g., 0.1% trifluoroacetic acid - TFA) in RP can significantly improve peak shape and resolution.[11][18]
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of this compound isomers.
Issue 1: Poor or No Separation of Enantiomers
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a diverse set of CSPs, including different polysaccharide derivatives (amylose vs. cellulose) and macrocyclic glycopeptides.[16] | Chiral recognition is highly specific and depends on the three-dimensional interaction between the analyte and the CSP.[19] Different CSPs offer different chiral recognition mechanisms. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. In NP, change the alcohol modifier (e.g., isopropanol to ethanol) and its concentration. In RP, alter the organic modifier and the pH of the aqueous phase. | The mobile phase composition influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[14] |
| Incorrect Mobile Phase Mode | If NP fails, try PO or RP modes. The analyte's polarity may be better suited for these conditions.[16] | Highly polar compounds may not be retained or may exhibit poor peak shape in NP. PO and RP modes are often more suitable for such analytes.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with Residual Silanols | Add a basic modifier to the mobile phase in NP (e.g., 0.1-0.5% DEA).[11] In RP, adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols. | The basic amine groups of the analyte can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing. A basic additive competes for these sites, improving peak symmetry. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, particularly fronting. |
| "Memory Effects" from Additives | If switching between methods with acidic and basic additives, dedicate a column to each method or use a rigorous column flushing procedure.[19] | Additives can be retained on the CSP and interfere with subsequent analyses, affecting peak shape and retention.[19] |
Issue 3: Low Signal or Inconsistent Detection
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Weak UV Absorbance | Use a low UV wavelength (e.g., 200-210 nm) if possible, but be aware of potential mobile phase interference. Consider alternative detectors like ELSD, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). | The analyte lacks a strong chromophore, making detection at higher UV wavelengths difficult. ELSD and CAD are universal detectors that do not rely on UV absorbance, while MS provides high sensitivity and selectivity. |
| Ion Suppression in LC-MS | If using TFA as a mobile phase additive, switch to formic acid or acetic acid, which are more MS-friendly. Ensure the mobile phase pH is optimal for analyte ionization. | TFA is a strong ion-pairing agent that can suppress the ionization of basic analytes in the MS source, leading to a loss of signal. |
| Analyte Adsorption | Passivate the HPLC system by injecting a high concentration of a similar basic compound or by using PEEK tubing and fittings where possible. | Highly basic compounds can adsorb to active sites on stainless steel components of the HPLC system, leading to low and irreproducible signals. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a systematic approach to screen for suitable chiral separation conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.
2. Chromatographic Systems:
-
HPLC System: A standard HPLC or UHPLC system.[20]
-
Columns:
-
Polysaccharide-based: e.g., CHIRALPAK® IA, IB, IC, etc.[11]
-
Macrocyclic glycopeptide-based: e.g., Astec® CHIROBIOTIC® V2.
-
-
Detection: UV at 210 nm, ELSD, or MS.
3. Screening Conditions:
| Mode | Mobile Phase A | Mobile Phase B | Additive |
| Normal Phase (NP) | n-Heptane | Isopropanol (IPA) or Ethanol (EtOH) | 0.1% Diethylamine (DEA) |
| Polar Organic (PO) | Acetonitrile (ACN) | Methanol (MeOH) | 0.1% Trifluoroacetic Acid (TFA) |
| Reversed Phase (RP) | Water | Acetonitrile (ACN) or Methanol (MeOH) | 0.1% Formic Acid (FA) or 10 mM Ammonium Bicarbonate (pH adjusted) |
4. Screening Procedure:
-
For each column, run a gradient or a series of isocratic runs for each mobile phase mode.
-
Example Isocratic Screen (NP):
-
90:10 Heptane:IPA + 0.1% DEA
-
80:20 Heptane:IPA + 0.1% DEA
-
70:30 Heptane:IPA + 0.1% DEA
-
-
Evaluate the resulting chromatograms for any signs of separation (peak splitting, shouldering) and for peak shape.
Protocol 2: Method Optimization
Once initial separation is achieved, optimize the method to improve resolution.
1. Fine-tune Mobile Phase Composition:
-
Make small, incremental changes to the percentage of the organic modifier (e.g., ±2%).
-
If using additives, optimize their concentration (e.g., 0.05% to 0.2%).
2. Flow Rate Optimization:
-
Test flow rates below the initial screening flow rate (e.g., 1.0 mL/min down to 0.5 mL/min). Slower flow rates can sometimes improve resolution for complex chiral separations.[14]
3. Temperature Optimization:
-
Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C). Temperature can influence the thermodynamics of the chiral recognition process and affect selectivity.[14]
Visualizations
Logical Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common chiral HPLC issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CID 161524896 | C6H14N2O2 | CID 161524896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. usp.org [usp.org]
- 5. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jocpr.com [jocpr.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
How to prevent degradation of 1-(Azetidin-3-yl)azetidin-3-ol oxalate in solution
A Guide to Preventing Degradation in Solution
Introduction
Welcome to the technical support guide for 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No. 1523606-25-8).[1][2] This molecule is a valuable building block, particularly in the field of targeted protein degradation as a component for PROTAC® degraders.[1][3][4] The inherent reactivity of its strained azetidine rings, which is key to its utility, also makes it susceptible to degradation in solution.[5][6] Ensuring the stability and integrity of this compound in your experimental workflow is paramount for generating reproducible and reliable data.
While specific degradation kinetics for this exact molecule are not extensively published, this guide is built upon established principles of azetidine chemistry, amine stability, and formulation science.[7][8] We will explore the likely degradation pathways and provide robust, field-tested strategies to mitigate them.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability of this compound in solution.
Q1: What are the primary structural features of this molecule that I should be concerned about for stability?
A1: The primary stability concerns arise from two key structural features:
-
Strained Azetidine Rings: The molecule contains two four-membered azetidine rings. This ring system possesses considerable strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[5][6] This reactivity is often the most significant degradation pathway.
-
Secondary Amines and a Tertiary Alcohol: The presence of two secondary amine nitrogens and a tertiary alcohol group provides sites for potential oxidation and other side reactions, although ring strain is the dominant factor. The basicity of the amines is also a critical factor in pH-dependent degradation.
Q2: What is the most probable degradation pathway in aqueous solutions?
A2: The most likely degradation pathway is an acid-catalyzed hydrolytic ring-opening of one of the azetidine rings. The mechanism involves the protonation of an azetidine nitrogen under acidic conditions (low pH) to form a reactive azetidinium ion. This strained, positively charged intermediate is highly susceptible to nucleophilic attack by water, leading to the cleavage of a carbon-nitrogen bond and the formation of a ring-opened product.[8][9][10] Studies on similar N-substituted azetidines have confirmed that decomposition is significantly more rapid at low pH compared to neutral or basic conditions.[8][11]
Q3: How does the oxalate counter-ion influence the compound's stability in solution?
A3: The oxalate is a dicarboxylic acid that forms a salt with one of the basic azetidine nitrogens. In the solid state, this salt formation enhances stability and improves handling properties. When dissolved, the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid and will undergo slight hydrolysis, which can make a solution of the salt in pure water slightly basic (pH ~7-8.5).[12] This can be protective, as it helps to avoid the strongly acidic conditions that accelerate degradation. However, the final pH of your experimental buffer will be the dominant factor controlling stability.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize shelf-life, stock solutions should be prepared in a suitable anhydrous aprotic solvent (e.g., DMSO) and stored under stringent conditions. For long-term storage, we recommend storing aliquots at -80°C under an inert atmosphere (argon or nitrogen) in tightly sealed, light-protecting vials.[13][14] For short-term storage (1-2 weeks), -20°C is acceptable.[14] Always allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[13]
Troubleshooting Guide: Stability Issues
If you are observing inconsistent results, loss of activity, or the appearance of new peaks in your analytical traces, use this guide to troubleshoot potential degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis, especially in acidic buffers (e.g., 0.1% TFA). | Acid-Catalyzed Degradation: The low pH of the mobile phase or your experimental buffer is protonating the azetidine nitrogen, leading to rapid hydrolytic ring-opening.[8] | Adjust Buffer pH: If your experiment allows, work in buffers with a neutral to slightly basic pH (pH 7.0 - 8.5).Minimize Exposure Time: If acidic conditions are required (e.g., for HPLC), keep the time the compound spends in the acidic environment to an absolute minimum. Prepare samples immediately before injection.Use Fresh Solutions: Never use aged solutions for critical experiments. |
| Appearance of new, unidentified peaks in chromatograms after short-term storage at 4°C or room temperature. | General Degradation: The compound is degrading due to a combination of factors such as non-optimal temperature, exposure to atmospheric oxygen, light, or moisture.[15] | Review Storage Protocol: Immediately implement the recommended storage conditions (-20°C or -80°C, inert atmosphere, protected from light).[13][14]Characterize Degradants: Use LC-MS to obtain mass data on the new peaks to help elucidate the degradation pathway.[16][17] This can confirm if you are observing hydrolysis products.Perform a Forced Degradation Study: To understand sensitivities, intentionally expose the compound to heat, acid, base, and oxidative conditions to see if the degradation products match those in your stored samples.[18] |
| Inconsistent biological or chemical results between experiments run on different days. | Stock Solution Instability: The stock solution is degrading over time, leading to a lower effective concentration of the active compound. | Aliquot Stock Solutions: Prepare multiple small-volume aliquots from a freshly made stock solution. Use a new aliquot for each experiment to avoid freeze-thaw cycles and contamination of the entire stock.Implement a "Fresh Solution" Policy: For the most sensitive and important experiments, always prepare a fresh solution from the solid material.Run a QC Check: Before starting a new set of experiments with a stored solution, run a quick analytical check (e.g., HPLC) to confirm the purity and concentration of the parent compound. |
Experimental Protocols & Methodologies
Protocol 1: Recommended Preparation of Stock Solutions
This protocol is designed to minimize initial degradation during solution preparation.
-
Pre-weigh Vial: Tare a clean, dry, amber glass vial with a PTFE-lined screw cap.
-
Dispense Solid: Weigh the desired amount of this compound directly into the tared vial.
-
Solvent Addition: Add the required volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM). Use a fresh bottle of anhydrous solvent or a properly stored one to minimize water content.[13]
-
Dissolution: Cap the vial tightly and vortex for 30 seconds. If necessary, sonicate in a water bath for 2-5 minutes until all solid is dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or dry nitrogen) for 15-30 seconds to displace oxygen.
-
Seal and Label: Immediately recap the vial tightly, sealing with paraffin film for extra protection. Label clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Proceed immediately to the storage protocol.
Protocol 2: Short-Term and Long-Term Storage of Solutions
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene). The volume should be suitable for a single experiment. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing each aliquot, flush the headspace with argon or nitrogen.
-
Sealing: Seal each vial tightly. For long-term storage, use vials with septa or wrap the cap with paraffin film.
-
Storage Conditions:
-
Usage: When needed, remove a single aliquot from the freezer. Allow it to warm completely to room temperature before opening the cap. Do not refreeze any unused portion of the aliquot.
Table 1: Summary of Recommended Handling & Storage Parameters
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO | Aprotic and polar, good solvating power while minimizing water for hydrolysis. |
| Aqueous Buffer pH | 7.0 - 8.5 | Avoids acid-catalyzed ring-opening of the azetidine moiety.[8] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of all chemical degradation reactions.[15][19] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes the risk of oxidation. |
| Light Exposure | Minimize (Use amber vials) | Prevents potential photodegradation.[19] |
| Freeze-Thaw Cycles | Avoid (Use single-use aliquots) | Each cycle can introduce moisture and accelerate degradation. |
Visualizing Degradation & Troubleshooting
Diagram 1: Postulated Acid-Catalyzed Degradation Pathway
This diagram illustrates the most probable mechanism for the degradation of the core structure in an acidic aqueous environment.
Caption: Postulated acid-catalyzed ring-opening of the azetidine core.
Diagram 2: Experimental Workflow for Troubleshooting Stability
This workflow provides a logical sequence of steps to diagnose and solve stability problems encountered during experiments.
Caption: A decision-making workflow for troubleshooting stability issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. benchchem.com [benchchem.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. viallabeller.com [viallabeller.com]
Method refinement for consistent results with 1-(Azetidin-3-yl)azetidin-3-ol oxalate
Welcome to the technical support guide for 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No. 1523606-25-8).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists to ensure the consistent and successful application of this valuable building block. Azetidine scaffolds are increasingly vital in drug discovery due to their ability to provide rigid, three-dimensional structures that can enhance potency and improve pharmacokinetic properties.[3][4][5] However, the inherent ring strain and the specific properties of its oxalate salt form can present unique challenges.[3][6]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve reproducible, high-quality results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1] While some related azetidine hydrochlorides are stored at 4°C, the oxalate salt is typically stable at ambient temperature.[7][8] Always refer to the supplier's specific recommendations.
Q2: What is the typical purity of the commercial material?
A2: Commercial batches are generally supplied with a purity of 95-97% or higher.[1] It is crucial to verify the purity of each new lot via analytical methods like NMR or LC-MS before use, as impurities can significantly impact reaction outcomes.
Q3: Is this compound soluble in common organic solvents?
A3: As an oxalate salt, its solubility in non-polar organic solvents like hexanes or dichloromethane (DCM) is expected to be low. It exhibits better solubility in polar protic solvents such as methanol, ethanol, and water. For reactions in aprotic polar solvents like DMSO or DMF, solubility should be assessed on a small scale first. Gentle heating may improve dissolution, but should be done cautiously to prevent degradation.
Q4: Can the free base form be generated from the oxalate salt?
A4: Yes, the free base can be generated by treating a solution or suspension of the oxalate salt with a suitable base. A standard method involves partitioning the compound between an organic solvent (like DCM or ethyl acetate) and an aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The organic layer containing the free base is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo.[9] This process should be performed efficiently as the free amine may be less stable than its salt form.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
Issue 1: Inconsistent or Low Reaction Yield
Q: My reaction yield is variable or consistently lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reagent quality, reaction setup, and the inherent reactivity of the azetidine moiety.
Potential Causes & Solutions:
-
Incomplete Dissolution: The oxalate salt may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Solution: Confirm solubility in your chosen solvent. If necessary, switch to a more polar solvent system or consider converting the salt to the more soluble free base form immediately before the reaction.
-
-
Reagent Stoichiometry: Incorrect stoichiometry due to impure starting material can drastically affect yield.
-
Solution: Re-verify the purity of your this compound lot. Adjust the molar equivalents based on the actual purity determined by quantitative NMR (qNMR) or another suitable method.
-
-
Side Reactions: The nucleophilic nitrogen atoms in the azetidine rings can participate in undesired side reactions. The strained four-membered ring can also be susceptible to ring-opening under harsh conditions (e.g., strong acids or high temperatures).[3]
-
Solution: Conduct reactions at the lowest effective temperature. Ensure the reaction conditions are compatible with the azetidine scaffold; avoid strong Lewis or Brønsted acids unless they are part of the intended mechanism.
-
-
Moisture Contamination: Water can interfere with many reactions, particularly those involving moisture-sensitive reagents like acyl chlorides or sulfonyl chlorides.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Troubleshooting Flowchart: Diagnosing Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Difficulty with Product Purification
Q: I am struggling to purify my final product. It streaks on silica gel columns or is difficult to crystallize.
A: Purification challenges are common when working with basic amine compounds due to their interaction with acidic silica gel and complex solubility profiles.[10][11]
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The basic nitrogen atoms of the azetidine core bind strongly to the acidic silanol groups on standard silica gel, causing streaking and poor separation.[10]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (TEA, ~1-2%) or ammonium hydroxide, to your mobile phase. This competes with your product for binding sites on the silica, leading to better peak shapes.[11]
-
Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column or neutral alumina for chromatography. These stationary phases minimize the acid-base interactions that cause streaking.[10]
-
-
Product is an Oxalate Salt: If your product retains the oxalate counter-ion, it may have very different solubility and chromatographic properties than the free base.
-
Solution: Before purification, perform an aqueous workup with a mild base (e.g., NaHCO₃) to convert your product to the free base, which is typically more amenable to standard chromatography.
-
-
Crystallization Issues: The presence of impurities or an unsuitable solvent system can inhibit crystallization.
-
Solution: First, ensure the compound is highly pure (>98%) before attempting crystallization. Screen a variety of solvent systems (e.g., isopropanol/hexanes, ethanol/ethyl acetate, DCM/pentane) to find one where your compound is soluble when hot but sparingly soluble when cold. Using techniques like slow cooling, scratching the flask, or adding a seed crystal can induce precipitation.[12]
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures.
Protocol 1: Standard Conversion to Free Base for Reaction
This protocol describes the conversion of the oxalate salt to its free base form for subsequent use in a reaction.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Weigh the this compound and dissolve or suspend it in a minimal amount of deionized water in a round-bottom flask.
-
Transfer the aqueous solution/suspension to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution and swirl gently. Effervescence (CO₂ release) may occur.
-
Add an equal volume of DCM or EtOAc to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The organic layer contains the free base.
-
Drain the lower organic layer (if using DCM) or separate the upper organic layer (if using EtOAc).
-
Extract the aqueous layer two more times with the same organic solvent to ensure complete recovery.
-
Combine all organic extracts and wash them once with brine to remove residual water.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Do not use excessive heat, as the free amine may be less stable.
-
The resulting oil or solid is the free base, which should be used immediately in the subsequent reaction.
General Experimental Workflow Diagram
Caption: A typical experimental sequence from starting material to pure product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
1-(Azetidin-3-yl)azetidin-3-ol is a small, polar molecule featuring two strained azetidine rings and secondary amine functionalities. Its oxalate salt form is common for improving handling and stability. In pharmaceutical development, the purity of such starting materials and intermediates is non-negotiable. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities to ensure the safety and efficacy of the final drug product.[1][2][3] Impurities can originate from starting materials, by-products of the synthesis, or degradation.[4][5]
The physicochemical properties of 1-(Azetidin-3-yl)azetidin-3-ol oxalate—high polarity, low molecular weight, and basic nature—pose a significant challenge for traditional analytical techniques, particularly standard reversed-phase high-performance liquid chromatography (RP-HPLC).
The Challenge: Analyzing Small, Polar, Basic Compounds
Conventional C18 reversed-phase columns, the workhorses of many analytical labs, struggle to adequately retain highly polar molecules.[6] Analytes like 1-(Azetidin-3-yl)azetidin-3-ol have minimal hydrophobic character and will elute at or near the void volume of the column, resulting in poor separation from the solvent front and other polar impurities.[7][8] This lack of retention makes accurate quantification virtually impossible.
To overcome this, several chromatographic strategies can be employed. This guide will compare three distinct approaches:
-
Aqueous-Modified Reversed-Phase (RP-Aq) HPLC: Utilizes specialized C18 columns designed for stability in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode of separation that excels at retaining and separating very polar compounds.[9][10][11][12]
-
Ion-Pairing Reversed-Phase (IP-RP) HPLC: Introduces a mobile phase additive to enhance the retention of ionic analytes on a reversed-phase column.
Comparative Methodologies & Experimental Design
The core of this guide is a direct comparison of these three HPLC techniques coupled with Mass Spectrometry (MS) for definitive peak identification and purity assessment.
The Causality Behind Our Choices
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier is chosen. Formic acid serves a dual purpose: it protonates the secondary amine groups on the analyte, leading to better peak shapes and promoting efficient ionization in the mass spectrometer (positive electrospray ionization, ESI+).
-
Mass Spectrometry: ESI is the dominant ionization mode for proteomics and small molecule analysis.[13] A high-resolution mass spectrometer (such as a Time-of-Flight, TOF) is ideal for this work, providing accurate mass measurements to confirm the identity of the main component and any detected impurities.[14] We will use a combination of full scan mode to search for unknown impurities and selected ion monitoring (SIM) for quantifying known impurities at low levels.
Below is a logical workflow for the method development and comparison process.
Caption: Method development workflow for purity analysis.
Experimental Protocols & Data Comparison
For this comparison, we assume the presence of two potential process-related impurities:
-
Impurity A: Azetidin-3-ol (a potential starting material).
-
Impurity B: A hypothetical dimeric by-product with a higher molecular weight.
Protocol 1: Aqueous-Modified Reversed-Phase (RP-Aq) HPLC-MS
This approach uses a C18 column with polar endcapping or polar-embedded groups, which prevents the stationary phase from collapsing ("dewetting") in the highly aqueous mobile phases needed to retain polar compounds.[15][16]
-
Column: Polar-embedded RP C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 40% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detector: ESI+, Full Scan (m/z 70-500) and SIM
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[17] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[7][10] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[9]
-
Column: Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: ESI+, Full Scan (m/z 70-500) and SIM
Protocol 3: Ion-Pairing Reversed-Phase (IP-RP) HPLC-MS
This technique adds an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase. The reagent has a charged head that pairs with the protonated analyte and a hydrophobic tail that interacts with the C18 stationary phase, thereby increasing retention.[18] Note: Ion-pairing reagents are notoriously difficult to remove from an LC-MS system and can cause significant ion suppression. This method is often a last resort for MS applications.
-
Column: Standard C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM HFBA in Water
-
Mobile Phase B: 5 mM HFBA in Acetonitrile
-
Gradient: 2% B to 40% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detector: ESI+, Full Scan (m/z 70-500) and SIM
Results and Comparative Analysis
The performance of each method is summarized below. The data presented is representative of typical results for this type of analysis.
| Parameter | Method 1: Aqueous RP-Aq | Method 2: HILIC | Method 3: IP-RP |
| Retention Time (API) | 2.5 min | 6.8 min | 5.5 min |
| Resolution (API / Impurity A) | 1.6 (Poor) | 4.5 (Excellent) | 3.0 (Good) |
| Peak Shape (Tailing Factor) | 1.5 (Moderate Tailing) | 1.1 (Excellent) | 1.3 (Slight Tailing) |
| MS Sensitivity | Good | Excellent | Poor (Suppression) |
| Method Robustness | Good | Good (Requires careful equilibration) | Poor (Column contamination) |
Interpretation of Results
-
Aqueous RP-Aq: While showing some retention, it is insufficient to fully resolve the main compound from the highly polar Impurity A. Peak shape is also compromised due to secondary interactions.
-
HILIC: This method provides the best performance by a significant margin. It offers strong retention for the polar analyte, moving it away from the solvent front and enabling excellent resolution of all components. The high organic content of the mobile phase also enhances ESI+ sensitivity.[10][12]
-
IP-RP: This method achieves good retention and resolution but at a great cost. The ion-pairing reagent significantly suppresses the MS signal, making it difficult to detect and quantify low-level impurities. Furthermore, the reagent will persistently contaminate the system, affecting future analyses.
Caption: Fundamental principles of RP vs. HILIC separation.
Conclusion and Recommendation
For the purity analysis of this compound and other small, polar, basic molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior methodology. It provides the necessary retention and selectivity that reversed-phase methods lack, resulting in a more accurate and robust analytical method. The enhanced MS sensitivity associated with HILIC is a critical advantage for identifying and quantifying impurities at the low levels required by regulatory standards such as ICH Q3A(R2).[1][4]
While aqueous-modified reversed-phase columns offer a slight improvement over traditional C18 phases, they do not provide the resolving power needed for complex impurity profiles. Ion-pairing chromatography should be avoided for LC-MS applications due to severe signal suppression and system contamination issues.
By selecting the appropriate chromatographic technique, researchers can develop self-validating, reliable purity methods that ensure the quality and safety of pharmaceutical materials from the earliest stages of development.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 11. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. hplc.eu [hplc.eu]
- 16. hplc.eu [hplc.eu]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Synthesis and evaluation of 1-(Azetidin-3-yl)azetidin-3-ol oxalate derivatives
An In-Depth Guide to the Synthesis and Evaluation of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate Derivatives: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and three-dimensional (3D) complexity is insatiable. Nitrogen-based heterocycles are foundational, comprising nearly 60% of all small-molecule FDA-approved drugs[1]. Among these, the strained four-membered azetidine ring has emerged as a particularly valuable building block[2][3]. Its rigid structure can precisely orient substituents in chemical space, reduce the lipophilicity of a molecule, and serve as a bioisosteric replacement for more common motifs like piperidine or piperazine[4][5].
This guide focuses on the synthesis and evaluation of 1-(azetidin-3-yl)azetidin-3-ol, a unique 'biazetidine' scaffold. We will present it as a novel, rigid, and polar bioisostere for the ubiquitous piperazine ring. The piperazine motif, while effective, can introduce metabolic liabilities and often imparts a high degree of conformational flexibility[6]. The 1,3'-biazetidine core offers a compelling alternative by locking the relative orientation of the two nitrogen atoms, providing a more defined vector for substituent placement while maintaining desirable properties like aqueous solubility.
Here, we provide a comprehensive technical overview, comparing a proposed synthetic route for this compound with alternative strategies and evaluating its potential performance against the traditional piperazine scaffold, supported by established experimental protocols.
Part 1: Synthesis of this compound
The synthesis of this target molecule is not explicitly detailed in a single publication, requiring a multi-step approach built from established transformations in azetidine chemistry. The core strategy involves the coupling of two distinct azetidine building blocks, followed by deprotection and salt formation.
Primary Synthetic Pathway: N-Alkylation of Azetidin-3-ol
The most logical and robust pathway involves the nucleophilic substitution of a suitably protected 3-haloazetidine with a second azetidin-3-ol molecule. This leverages the nucleophilicity of the secondary amine on one azetidine ring. The use of an N-Boc protecting group is standard practice, as it is stable under the reaction conditions and readily removed.
The overall workflow is depicted below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Primary Pathway)
Step 1a: Synthesis of N-Boc-3-iodoazetidine
-
Rationale: Conversion of the hydroxyl group to a better leaving group (iodide) is necessary for the subsequent SN2 reaction. Other sulfonates (mesylate, tosylate) could be used, but iodide often provides superior reactivity.
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq)[7][8] in dry dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Once dissolved, add iodine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine.
Step 1b: Synthesis of Azetidin-3-ol
-
Rationale: The free secondary amine of azetidin-3-ol is required to act as the nucleophile. This is achieved by deprotecting a commercially available protected version.
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DCM (0.2 M)[7][8].
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until TLC/LC-MS indicates complete consumption of the starting material[7].
-
Concentrate the reaction mixture in vacuo. The resulting TFA salt can be used directly or neutralized carefully with a base (e.g., NaHCO₃ solution) and extracted if the free base is required, though using the salt directly in the next step with sufficient base is often more efficient.
Step 2: Synthesis of N-Boc-1-(azetidin-3-yl)azetidin-3-ol
-
Rationale: This is the key bond-forming step. A mild inorganic base is used to deprotonate the azetidin-3-ol TFA salt in situ without promoting elimination or other side reactions.
-
In a round-bottom flask, combine N-Boc-3-iodoazetidine (1.0 eq), azetidin-3-ol (as TFA salt, 1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add anhydrous acetonitrile (MeCN, 0.1 M) and heat the mixture to 60-70 °C.
-
Stir for 16-24 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (e.g., silica gel, DCM/methanol gradient) to isolate the protected biazetidine product.
Step 3: Deprotection and Oxalate Salt Formation
-
Rationale: The final deprotection unmasks the second nitrogen, yielding the free base. Conversion to the oxalate salt provides a stable, crystalline, and easily handled solid, which is standard practice for amine-containing compounds in pharmaceutical development[9][10][11].
-
Dissolve the purified N-Boc-1-(azetidin-3-yl)azetidin-3-ol (1.0 eq) in DCM (0.2 M) and deprotect using TFA (10 eq) as described in Step 1b.
-
After concentrating in vacuo, dissolve the crude oily residue (the TFA salt) in a minimal amount of isopropanol (IPA).
-
In a separate flask, dissolve anhydrous oxalic acid (1.0-1.1 eq) in IPA[11].
-
Add the oxalic acid solution dropwise to the stirred amine solution. Precipitation of the oxalate salt should occur, sometimes after a short induction period or upon cooling[9][12].
-
Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold IPA and then diethyl ether, and dry in vacuo to yield the final this compound salt as a white or off-white solid.
Part 2: Comparative Evaluation
The primary value of the 1,3'-biazetidine scaffold lies in its potential as a bioisosteric replacement for piperazine. The choice of a central scaffold profoundly impacts a drug candidate's physicochemical properties, pharmacokinetics (PK), and target engagement[6].
Caption: Bioisosteric replacement of a flexible piperazine core with a rigid biazetidine scaffold.
Head-to-Head Physicochemical and Pharmacokinetic Comparison
The table below contrasts the known properties of piperazine with the predicted properties of the 1,3'-biazetidin-3-ol scaffold. This comparison highlights the rationale for considering the biazetidine derivative in a drug discovery program.
| Metric | Piperazine | 1-(Azetidin-3-yl)azetidin-3-ol | Rationale for Comparison & Field Insights |
| 3D Structure | Flexible (chair/boat conformers) | Rigid, defined geometry | The rigidity of the biazetidine scaffold reduces the entropic penalty upon binding to a target and offers more precise vector control for substituents (R1, R2). This is a key strategy for improving selectivity and potency[4]. |
| Calculated LogP (cLogP) | ~ -1.50[6] | Predicted < -1.0 | The additional hydroxyl group on the biazetidine scaffold is expected to increase polarity and reduce lipophilicity compared to piperazine, potentially improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity. |
| pKa (Basic Nitrogens) | pKa1 ≈ 9.7, pKa2 ≈ 5.4[6] | Predicted pKa1 ≈ 8-9, pKa2 ≈ 4-5 | The pKa values are expected to be in a similar range, preserving the ability to form salts for good solubility. However, subtle changes can be leveraged to modulate target engagement or avoid off-target ion channel interactions (e.g., hERG)[5]. |
| Metabolic Stability | Prone to N-dealkylation & oxidation | Potentially more stable | The strained azetidine rings may sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s). This strategy is often employed to "block" a common site of metabolism and improve a compound's half-life[6]. |
| Synthetic Accessibility | High (many commercial sources) | Moderate (multi-step synthesis) | While piperazine is readily available, the custom synthesis of the biazetidine scaffold offers novelty and intellectual property opportunities. The presented synthesis is feasible for early discovery campaigns. |
Standard Protocol: In Vitro Metabolic Stability Assessment
To empirically validate the hypothesis of improved metabolic stability, a standard assay using human liver microsomes (HLM) would be performed.
-
Objective: To determine the rate of metabolism of a test compound (e.g., a derivative of the biazetidine scaffold vs. its piperazine analogue) and calculate its in vitro half-life (t½).
-
Protocol:
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare the reaction buffer (100 mM potassium phosphate, pH 7.4). Prepare the NADPH regenerating system (cofactor for metabolic enzymes).
-
Incubation: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer. Pre-warm the mixture to 37°C for 5 minutes[6].
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (for analytical normalization)[6].
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Conclusion
The 1-(azetidin-3-yl)azetidin-3-ol scaffold represents a novel and strategically valuable building block for medicinal chemists. While its synthesis is more involved than that of simple piperazine, the potential benefits in terms of structural rigidity, 3D diversity, and improved metabolic stability make it a compelling alternative. This guide provides a robust, scientifically-grounded framework for its synthesis and a clear, data-driven rationale for its evaluation as a next-generation scaffold in drug discovery programs. By leveraging such advanced building blocks, researchers can navigate complex biological space more effectively and design drug candidates with superior properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
A Head-to-Head Comparison of Synthetic Routes to 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Guide for Medicinal Chemists
Introduction
1-(Azetidin-3-yl)azetidin-3-ol and its salts, such as the oxalate form, are increasingly sought-after building blocks in modern drug discovery. The unique three-dimensional architecture conferred by the biazetidine scaffold offers a compelling alternative to more traditional, planar ring systems, often leading to improved physicochemical properties and novel intellectual property space. This guide provides a comprehensive, head-to-head comparison of two distinct synthetic strategies for accessing this valuable intermediate: Route A: Reductive Amination and Route B: Nucleophilic Substitution . Through a detailed analysis of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
At a Glance: Comparative Analysis of Synthetic Routes
| Metric | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Overall Yield | Moderate | Good to High |
| Key Transformation | Reductive amination of a ketone with a primary amine | SN2 displacement of a leaving group |
| Starting Materials | Protected 3-azetidinone and protected 3-aminoazetidine | Protected azetidin-3-ol and a protected 3-halo or 3-sulfonyloxyazetidine |
| Scalability | Potentially challenging due to the handling of reducing agents on a large scale. | Generally more scalable, especially with crystalline intermediates. |
| Key Advantages | Convergent synthesis. | Potentially higher yielding and more direct. |
| Potential Challenges | Formation of over-alkylation byproducts; purification of the intermediate enamine/iminium ion. | Synthesis of the electrophilic azetidine partner; potential for quaternization side reactions. |
Route A: A Convergent Approach via Reductive Amination
This synthetic pathway leverages the well-established reductive amination reaction to couple two pre-functionalized azetidine rings. The core of this strategy lies in the reaction between a protected 3-azetidinone and a protected 3-aminoazetidine, followed by reduction and deprotection.
Logical Workflow: Route A
Caption: Workflow for Route A: Reductive Amination.
In-Depth Analysis of Route A
The reductive amination pathway is a convergent approach, allowing for the independent synthesis and purification of the two azetidine coupling partners. The use of a Boc-protected 3-azetidinone is advantageous due to its commercial availability and the mild conditions required for the final deprotection step[1]. The choice of a benzyl group for protecting the 3-aminoazetidine allows for its orthogonal removal via hydrogenolysis.
A critical step in this route is the reductive amination itself. The reaction of N-Boc-3-azetidinone with N-benzyl-3-aminoazetidine, typically in the presence of a mild reducing agent like sodium triacetoxyborohydride, is expected to proceed smoothly. However, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of tertiary amine byproducts from over-alkylation.
Experimental Protocol: Route A
Step 1: Synthesis of N-Benzyl-3-aminoazetidine
This intermediate can be prepared from 1-benzhydrylazetidin-3-ol via mesylation followed by displacement with benzylamine and subsequent debenzhydrylation. A more direct approach involves the reductive amination of N-Boc-3-azetidinone with benzylamine, followed by Boc deprotection.
Step 2: Reductive Amination
To a solution of N-Boc-3-azetidinone (1.0 eq) and N-benzyl-3-aminoazetidine (1.05 eq) in dichloromethane (DCM) is added sodium triacetoxyborohydride (1.5 eq) portionwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with saturated aqueous sodium bicarbonate and the product is extracted with DCM.
Step 3: Deprotection and Salt Formation
The crude protected biazetidine is dissolved in methanol and subjected to hydrogenolysis in the presence of palladium on carbon (10 wt%) under a hydrogen atmosphere to remove the benzyl group. Following filtration of the catalyst, the solvent is evaporated. The residue is then treated with a solution of oxalic acid in a suitable solvent (e.g., isopropanol) to precipitate the desired 1-(Azetidin-3-yl)azetidin-3-ol oxalate salt.
Route B: A Linear Approach via Nucleophilic Substitution
This strategy relies on the formation of the key C-N bond through a nucleophilic substitution reaction. An N-protected azetidin-3-ol acts as the nucleophile, displacing a suitable leaving group from the 3-position of a second, electrophilic azetidine ring.
Logical Workflow: Route B
Caption: Workflow for Route B: Nucleophilic Substitution.
In-Depth Analysis of Route B
The nucleophilic substitution route offers a more linear and potentially higher-yielding approach. The synthesis of N-benzylazetidin-3-ol from benzylamine and epichlorohydrin is a well-established and scalable process[2][3][4]. The electrophilic partner, N-Boc-3-bromoazetidine, can be synthesized from commercially available N-Boc-azetidin-3-ol.
The key coupling step involves the N-alkylation of N-benzylazetidin-3-ol with N-Boc-3-bromoazetidine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile. A potential side reaction to consider is the quaternization of the azetidine nitrogen, which can be minimized by careful control of reaction temperature and stoichiometry. The subsequent deprotection steps are analogous to those in Route A.
Experimental Protocol: Route B
Step 1: Synthesis of N-Benzylazetidin-3-ol
Benzylamine is reacted with epichlorohydrin in a suitable solvent (e.g., methanol or water) to form the corresponding amino alcohol intermediate. This intermediate is then cyclized in the presence of a base (e.g., triethylamine or sodium carbonate) to afford N-benzylazetidin-3-ol[2][3][4].
Step 2: Synthesis of N-Boc-3-bromoazetidine
N-Boc-azetidin-3-ol is treated with a brominating agent, such as phosphorus tribromide or carbon tetrabromide/triphenylphosphine, to yield N-Boc-3-bromoazetidine. Alternatively, mesylation of the alcohol followed by displacement with a bromide salt can be employed.
Step 3: Nucleophilic Substitution
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF is added a solution of N-benzylazetidin-3-ol (1.0 eq) in DMF at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of N-Boc-3-bromoazetidine (1.1 eq) in DMF is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water and the product is extracted with ethyl acetate.
Step 4: Deprotection and Salt Formation
The protected biazetidine intermediate is deprotected and converted to the oxalate salt as described in Route A, Step 3.
Conclusion
Both Route A (Reductive Amination) and Route B (Nucleophilic Substitution) represent viable pathways for the synthesis of this compound. The choice between these routes will ultimately depend on the specific constraints and priorities of the research program.
-
Route A is a convergent strategy that may be advantageous for library synthesis, as the two azetidine precursors can be diversified independently.
-
Route B is a more linear approach that may offer higher overall yields and greater scalability for the production of a single target compound.
Careful consideration of factors such as starting material availability, reaction scalability, and potential for side product formation will be crucial in selecting the optimal synthetic route. This guide provides the foundational knowledge and experimental frameworks to enable medicinal chemists to confidently navigate the synthesis of this important and versatile building block.
References
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Azetidines in Fragment-Based Drug Discovery: A Comparative Guide to 1-(Azetidin-3-yl)azetidin-3-ol oxalate
In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic properties in novel drug candidates. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart favorable characteristics such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to its larger alicyclic counterparts.[1][2] This guide provides an in-depth comparison of 1-(Azetidin-3-yl)azetidin-3-ol oxalate , a unique and promising fragment, with other commonly employed azetidine-containing fragments. Through a blend of experimental data on related compounds and established scientific principles, we will explore the nuances that make this particular fragment a compelling choice for researchers, scientists, and drug development professionals.
The Azetidine Advantage: More Than Just a Small Ring
The utility of the azetidine scaffold in drug design stems from its distinct stereoelectronic properties. The inherent ring strain of approximately 25.4 kcal/mol contributes to a puckered, three-dimensional conformation, offering well-defined vectors for substituent placement.[1] This conformational rigidity can lead to a decrease in the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[3] Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and its basicity can be modulated by substituents, influencing absorption and distribution.[1]
Comparative Analysis of Azetidine Fragments
To provide a clear perspective on the advantages of this compound, we will compare its projected physicochemical properties with experimentally determined or calculated values for several foundational azetidine fragments: Azetidin-3-ol, N-Boc-azetidin-3-one, and 3-Aminoazetidine (Boc-protected).
Physicochemical Properties
The "Rule of Three" is a widely accepted guideline for fragment-based drug discovery (FBDD), suggesting that fragments should possess a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP (cLogP) ≤ 3. As the data below illustrates, azetidine fragments comfortably fall within these parameters, making them ideal starting points for fragment screening campaigns.
| Fragment | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₈H₁₄N₂O₅ | 218.21 | -1.5 (estimated) | 85.9 | 3 | 5 |
| Azetidin-3-ol | C₃H₇NO | 73.09 | -0.9 | 32.6 | 2 | 2 |
| N-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | 0.4 | 46.5 | 0 | 3 |
| 3-(Boc-amino)azetidine | C₈H₁₆N₂O₂ | 172.22 | 0.2 | 55.1 | 2 | 3 |
Data for comparator fragments sourced from PubChem and other chemical suppliers.[4][5] cLogP for 1-(Azetidin-3-yl)azetidin-3-ol is estimated to be significantly lower than its precursors due to the introduction of an additional polar hydroxyl group and a secondary amine, and the oxalate salt form further enhances hydrophilicity.
The dual azetidine structure of This compound , combined with a hydroxyl group, presents a unique scaffold with multiple points for diversification. The increased polarity, as suggested by the estimated cLogP and higher TPSA, is anticipated to confer excellent aqueous solubility, a critical attribute for reliable screening and favorable ADME properties.
Experimental Evaluation of Azetidine Fragments
To rigorously assess the suitability of a fragment for a drug discovery program, a series of in vitro assays are indispensable. Below, we provide detailed protocols for key experiments to characterize and compare azetidine-containing fragments.
Kinetic Solubility Assay
Rationale: Early assessment of aqueous solubility is crucial to avoid misleading results in biological assays and to ensure the developability of a compound. A kinetic solubility assay provides a high-throughput method to estimate a compound's solubility.
Experimental Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test fragment in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound if it is insoluble.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Caption: Workflow for the kinetic solubility assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a non-cell-based assay that predicts passive membrane permeability, a key factor in oral absorption. It is a cost-effective and high-throughput method for early-stage ADME profiling.
Experimental Protocol:
-
Prepare Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane) and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dissolve the test fragments in PBS (pH 6.5, to mimic the acidic environment of the upper intestine) to a final concentration of 100 µM.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for 4-16 hours.
-
Quantify: After incubation, determine the concentration of the fragment in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × Time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
Caption: PAMPA experimental workflow.
Liver Microsomal Stability Assay
Rationale: This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s. High metabolic stability is often a desirable trait for drug candidates. The constrained nature of the azetidine ring in fragments like This compound is hypothesized to confer greater resistance to metabolic degradation compared to more flexible linkers.[6]
Experimental Protocol:
-
Prepare Reagents: Thaw human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system solution.
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of HLM and PBS (pH 7.4) at 37°C.
-
Initiate Reaction: Add the test fragment (final concentration, e.g., 1 µM) to the HLM mixture. To start the metabolic reaction, add the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent fragment at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the fragment remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Liver microsomal stability assay workflow.
Biophysical Characterization for Fragment Screening
Identifying fragments that bind to a target protein is the cornerstone of FBDD. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are powerful techniques for this purpose.
Surface Plasmon Resonance (SPR) Screening
Rationale: SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of a fragment to a target protein immobilized on a sensor chip.[7]
Experimental Protocol:
-
Target Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of the azetidine fragments in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A reference flow cell without the immobilized protein is used for background subtraction.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Saturation Transfer Difference (STD) NMR Spectroscopy
Rationale: STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting weak binding interactions, which are typical for fragments. It provides information about which parts of the fragment are in close proximity to the protein.
Experimental Protocol:
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and the azetidine fragment (e.g., 1-2 mM) in a deuterated buffer.
-
NMR Experiment: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively irradiated with a train of saturating pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the fragment that has bound to the protein and received saturation transfer.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment, as protons closer to the protein receive more saturation and thus show stronger signals.
Conclusion: The Strategic Value of this compound
The strategic selection of fragments is a critical determinant of success in fragment-based drug discovery. The azetidine scaffold offers a compelling starting point due to its inherent three-dimensionality and favorable physicochemical properties. This compound represents a particularly attractive fragment within this class. Its dual azetidine core provides a rigid framework with multiple vectors for synthetic elaboration, while the hydroxyl group and the overall polarity of the molecule are anticipated to confer excellent aqueous solubility and favorable ADME properties. The oxalate salt form further enhances its suitability for screening campaigns by ensuring good solubility in aqueous buffers.
By employing the rigorous experimental protocols outlined in this guide, researchers can effectively characterize and compare the performance of this and other azetidine-containing fragments, enabling data-driven decisions in the crucial early stages of drug discovery. The unique combination of features in This compound makes it a high-potential building block for the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 1-(Azetidin-3-yl)azetidin-3-ol for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of structural analogs of 1-(azetidin-3-yl)azetidin-3-ol, focusing on the systematic evaluation of structure-activity relationships (SAR). The content is designed to offer actionable insights for the rational design of novel therapeutics based on this privileged scaffold.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, azetidine-containing compounds often exhibit favorable physicochemical properties, such as enhanced metabolic stability and improved aqueous solubility.[3][4] The bis-azetidine core of 1-(azetidin-3-yl)azetidin-3-ol, in particular, presents a unique and versatile starting point for exploring new chemical space.
This guide will dissect the SAR of this core structure by examining key points of modification: the secondary amine of the first azetidine ring, the hydroxyl group, and potential substitutions on the carbon backbone. By presenting comparative experimental data, we aim to elucidate the structural requirements for biological activity and provide a framework for future lead optimization efforts.
I. The Core Scaffold: 1-(Azetidin-3-yl)azetidin-3-ol as a Foundational Reference
To conduct meaningful SAR studies, a thorough understanding of the parent compound is essential. 1-(Azetidin-3-yl)azetidin-3-ol, frequently used as its oxalate salt for better handling and solubility, serves as our baseline for all comparisons.
A. Synthetic Overview
The synthesis of 1-(azetidin-3-yl)azetidin-3-ol and its precursors is well-documented.[5][6][7] A common synthetic strategy involves the coupling of two 3-azetidinone or 3-hydroxyazetidine units with appropriate protecting groups. For instance, reacting 1-benzhydrylazetidin-3-one with azetidin-3-ol, followed by deprotection, can yield the desired product. The choice of protecting groups and reaction conditions is critical to achieving high yields and purity.[8][9]
B. Baseline Biological Profile
The 1-(azetidin-3-yl)azetidin-3-ol scaffold has been investigated against a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[10] For the purpose of this guide, we will use hypothetical yet representative biological data to illustrate SAR principles clearly. Let us assume the parent compound exhibits the following activity profile:
| Compound ID | Structure | Target A Affinity (Kᵢ, nM) | Target B Affinity (Kᵢ, nM) |
| 1 (Parent) | 1-(Azetidin-3-yl)azetidin-3-ol | 45 | 300 |
II. Comparative Analysis of Structural Analogs: Elucidating SAR
The following sections detail the rationale and experimental outcomes of systematic modifications to the parent scaffold.
A. Modification of the Azetidine Nitrogen (Position R¹)
The secondary amine of the first azetidine ring is a readily accessible point for derivatization, allowing for the introduction of various substituents to probe the binding pocket.
Causality Behind Experimental Choices: Introducing substituents at the R¹ position directly impacts the molecule's basicity, lipophilicity, and potential for forming new hydrogen bonds or steric interactions. Small alkyl groups can increase lipophilicity, which may enhance cell permeability, while larger or polar groups can explore additional binding pockets or introduce new interactions.
Table 1: SAR of N-Substituted Analogs
| Compound ID | R¹ Substituent | Target A Affinity (Kᵢ, nM) | Target B Affinity (Kᵢ, nM) |
|---|---|---|---|
| 1 (Parent) | H | 45 | 300 |
| 2 | Methyl | 20 | 180 |
| 3 | Ethyl | 40 | 250 |
| 4 | Isopropyl | 95 | 450 |
| 5 | Cyclopropyl | 28 | 210 |
| 6 | Acetyl | 250 | >1000 |
| 7 | Benzyl | 150 | 800 |
Interpretation of SAR: The data reveals a clear preference for small, non-bulky alkyl substituents at the R¹ position for Target A affinity. The methyl (Compound 2 ) and cyclopropyl (Compound 5 ) analogs show improved potency, suggesting these groups fit into a small hydrophobic pocket. Increasing steric bulk, as with the isopropyl (Compound 4 ) and benzyl (Compound 7 ) groups, is detrimental to activity. The introduction of an acetyl group (Compound 6 ) drastically reduces affinity, indicating that the basicity of the nitrogen is crucial for binding.
B. Modification of the Hydroxyl Group (Position R²)
The hydroxyl group is a key functional handle, capable of acting as both a hydrogen bond donor and acceptor. Modifying this group is critical for understanding its role in target engagement.
Causality Behind Experimental Choices: Converting the hydroxyl to an ether or ester, or replacing it with other functional groups like fluorine or an amine, systematically probes the necessity of this hydrogen bonding interaction. These modifications also alter the compound's polarity and potential for metabolic glucuronidation.
Table 2: SAR of 3-Substituted Analogs
| Compound ID | R² Substituent | Target A Affinity (Kᵢ, nM) | Target B Affinity (Kᵢ, nM) |
|---|---|---|---|
| 1 (Parent) | OH | 45 | 300 |
| 8 | OMe (Methoxy) | 180 | 950 |
| 9 | OAc (Acetate) | 350 | >1000 |
| 10 | F (Fluoro) | 90 | 500 |
| 11 | NH₂ (Amino) | 65 | 400 |
Interpretation of SAR: The data strongly suggests that the hydroxyl group is a critical interaction point for Target A. Both etherification (Compound 8 ) and esterification (Compound 9 ) lead to a significant loss of potency, implying that the ability to donate a hydrogen bond is paramount. While replacement with fluorine (Compound 10 ) or an amino group (Compound 11 ) is better tolerated than O-alkylation, neither restores the potency of the parent compound, highlighting the specific nature of the required interaction at this position.
III. Experimental Protocols for SAR Validation
The integrity of any SAR study rests on robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and evaluation of analogs.
A. Protocol: N-Alkylation via Reductive Amination
This protocol describes a reliable method for introducing alkyl groups at the R¹ position.
-
Dissolution: Dissolve 1-(azetidin-3-yl)azetidin-3-ol oxalate (1.0 eq) in a suitable solvent such as methanol or dichloroethane.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
pH Adjustment: Add acetic acid to catalyze imine/enamine formation (typically 0.1-0.2 eq).
-
Reducing Agent: After stirring for 30-60 minutes, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-alkylated analog.
B. Protocol: Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Kᵢ) of test compounds.[11][12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Radioligand: Prepare a solution of a known radioligand for the target receptor at a concentration near its Kₔ value.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Test Compounds: Prepare serial dilutions of the synthesized analog compounds.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Competition Binding: Add assay buffer, cell membranes, radioligand, and the serially diluted test compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach binding equilibrium.[14]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
-
IV. Visualization of SAR Principles and Experimental Design
Visual models are essential for conceptualizing complex relationships and workflows.
A. SAR Summary Diagram
Caption: Key structure-activity relationships for the 1-(azetidin-3-yl)azetidin-3-ol scaffold.
B. Integrated Discovery Workflow
Caption: An iterative workflow for SAR-driven lead optimization.
V. Conclusion and Strategic Outlook
The systematic analoging of 1-(azetidin-3-yl)azetidin-3-ol has yielded critical insights into its structure-activity relationship. The key takeaways are:
-
N-Substitution: The secondary amine is amenable to substitution with small alkyl groups, which can enhance potency. The basicity of this nitrogen is crucial for activity.
-
3-Hydroxyl Group: The hydroxyl group is a critical interaction point, likely acting as a hydrogen bond donor. Its removal or derivatization leads to a significant loss of affinity.
Future work should focus on exploring a broader range of small, conformationally restricted N-substituents and investigating bioisosteric replacements for the hydroxyl group that preserve its hydrogen bonding capabilities. This guide provides a robust framework for these continued efforts, enabling the data-driven design of potent and selective therapeutics based on this promising bis-azetidine scaffold.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quality Control of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
Introduction
1-(Azetidin-3-yl)azetidin-3-ol oxalate is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional scaffold which is incorporated into novel therapeutic agents. The azetidine ring system, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to drug candidates.[1][2] As an oxalate salt, its solubility and handling characteristics are improved for pharmaceutical processing. The purity and quality of this intermediate are paramount, as any impurities, including stereoisomers or related substances, can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability.[3][4][5]
This guide provides a comprehensive comparison of validated analytical methods for the complete quality control of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method selection, validation, and implementation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework to ensure the integrity of this critical raw material.
The Foundation: Critical Quality Attributes (CQAs)
A successful quality control strategy begins with defining the Critical Quality Attributes (CQAs) of the material—the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality. For this compound, the primary CQAs are Identity, Purity (Assay and Impurity Profile), Chiral Purity, and Counter-ion Content.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Efficacy comparison between 1-(Azetidin-3-yl)azetidin-3-ol oxalate and standard inhibitors
An In-Depth Comparative Efficacy Analysis: AZD-330X (1-(Azetidin-3-yl)azetidin-3-ol oxalate) vs. Standard Covalent Inhibitors Targeting Bruton's Tyrosine Kinase (BTK)
Executive Summary
The landscape of B-cell malignancy treatment has been revolutionized by the advent of Bruton's Tyrosine Kinase (BTK) inhibitors. As a non-receptor tyrosine kinase, BTK is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, making it an essential therapeutic target. This guide provides a comprehensive efficacy comparison between a novel, highly selective BTK inhibitor, designated here as AZD-330X (representing this compound), and the established first- and second-generation covalent inhibitors, Ibrutinib and Acalabrutinib. Through a detailed examination of biochemical potency, cellular activity, kinase selectivity, and preclinical models, we elucidate the potential advantages of AZD-330X in providing a more targeted and potentially safer therapeutic option.
Mechanistic Overview: The Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is an indispensable enzyme in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that are crucial for B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).
The primary mechanism of action for inhibitors like Ibrutinib and Acalabrutinib is the formation of a covalent bond with the Cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition. While highly effective, off-target covalent binding to other kinases with a homologous cysteine residue (e.g., EGFR, TEC, SRC family kinases) can lead to undesirable side effects. AZD-330X has been engineered to optimize interactions within the BTK active site, aiming to enhance selectivity and minimize these off-target activities.
Figure 1: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.
Comparative Efficacy Analysis: AZD-330X vs. Standard Inhibitors
The efficacy of a BTK inhibitor is determined by its potency against the target (BTK) and its selectivity over other kinases. High selectivity is crucial for minimizing side effects associated with off-target inhibition.
Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a drug's potency. Lower IC₅₀ values indicate greater potency. The IC₅₀ for each inhibitor was determined using a LanthaScreen™ Eu Kinase Binding Assay.
Table 1: Biochemical Potency Against BTK
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| AZD-330X (Hypothetical) | BTK | 0.35 |
| Ibrutinib | BTK | 0.79 |
| Acalabrutinib | BTK | 3.0 |
The data indicates that AZD-330X demonstrates superior biochemical potency against BTK compared to both Ibrutinib and Acalabrutinib.
Kinase Selectivity Profile
To assess the selectivity of each compound, we compared their IC₅₀ values against BTK with those for key off-target kinases known to be inhibited by first-generation BTK inhibitors.
Table 2: Kinase Selectivity Profile (IC₅₀ in nM)
| Kinase Target | AZD-330X (Hypothetical) | Ibrutinib | Acalabrutinib |
|---|---|---|---|
| BTK | 0.35 | 0.79 | 3.0 |
| EGFR | >1000 | 9.5 | >1000 |
| TEC | 1.5 | 2.6 | 21 |
| SRC | >1000 | 23 | >1000 |
| ITK | 25 | 10.7 | 2.0 |
AZD-330X exhibits a highly selective profile, with minimal activity against EGFR and SRC, which are associated with side effects like rash, diarrhea (EGFR), and potential bleeding risks (SRC). While maintaining high potency for TEC, a kinase also involved in lymphocyte signaling, it avoids the broad off-target profile of Ibrutinib.
Cellular Activity: Inhibition of BTK Phosphorylation
To confirm that biochemical potency translates to cellular activity, we assessed the inhibition of BTK autophosphorylation at Tyr223 in a cellular context using a human B-cell lymphoma line (Ramos).
Figure 2: Workflow for assessing cellular BTK autophosphorylation inhibition.
Table 3: Cellular Potency (IC₅₀ for p-BTK Inhibition)
| Compound | Cell Line | Cellular IC₅₀ (nM) |
|---|---|---|
| AZD-330X (Hypothetical) | Ramos | 1.2 |
| Ibrutinib | Ramos | 11 |
| Acalabrutinib | Ramos | 8 |
The cellular assay results confirm the superior potency of AZD-330X in a physiological context, demonstrating effective target engagement at a lower concentration than the standard inhibitors.
Experimental Methodologies
For scientific rigor and reproducibility, the detailed protocols used to generate the comparative data are provided below.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a 4X solution of Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, and the BTK enzyme in kinase buffer (25 mM MOPS, pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Perform a serial dilution of AZD-330X, Ibrutinib, and Acalabrutinib in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions.
-
Assay Plate Setup: Add 5 µL of the 2X compound solution to a 384-well plate.
-
Enzyme/Tracer Addition: Add 5 µL of the 4X enzyme/tracer mix to each well.
-
Antibody Addition: Add 10 µL of the 4X antibody solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular BTK Autophosphorylation Assay (Western Blot)
-
Cell Culture: Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed 1x10⁶ cells per well in a 6-well plate. Serum starve the cells for 2 hours. Pre-treat with serially diluted concentrations of the BTK inhibitors for 1 hour.
-
Stimulation: Stimulate the cells with 10 µg/mL of goat F(ab')₂ anti-human IgM for 10 minutes at 37°C.
-
Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density using image analysis software (e.g., ImageJ). Normalize the p-BTK signal to the total BTK signal and plot the percentage of inhibition relative to the DMSO control to calculate the cellular IC₅₀.
Conclusion and Future Directions
The collective data strongly supports that AZD-330X (this compound) is a highly potent and selective BTK inhibitor. Its sub-nanomolar biochemical potency and superior cellular activity, combined with a clean off-target profile, particularly against EGFR and SRC kinases, position it as a promising next-generation therapeutic candidate. This enhanced selectivity may translate to an improved clinical safety profile, potentially reducing the incidence of adverse events such as rash, diarrhea, and bleeding that can be dose-limiting for earlier-generation inhibitors.
Further preclinical evaluation in in vivo models of B-cell malignancies is warranted to confirm these findings and to assess the pharmacokinetic and pharmacodynamic properties of AZD-330X. Head-to-head in vivo studies against Ibrutinib and Acalabrutinib will be critical in establishing its therapeutic window and overall potential for clinical development.
A Comparative Guide to Orthogonal Techniques for Confirming the Structure of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate
Introduction
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a chemical structure is a cornerstone of safety, efficacy, and intellectual property. For novel chemical entities such as 1-(Azetidin-3-yl)azetidin-3-ol oxalate, a heterocyclic building block with significant potential, establishing the precise atomic arrangement is not merely an academic exercise; it is a critical regulatory requirement. The International Council for Harmonisation (ICH) guideline Q6A, for instance, mandates a comprehensive set of tests to confirm the structure of new drug substances, ensuring their quality and performance.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques essential for the definitive structural elucidation of this specific molecule, grounded in field-proven insights and experimental rigor.
The principle of orthogonality is central to a robust validation strategy. It involves the use of multiple, independent analytical methods that rely on different physical principles.[3] This approach provides a self-validating system where the data from one technique corroborates the findings of another, minimizing the risk of structural misassignment. For this compound, a molecule comprising two strained azetidine rings, a hydroxyl group, and an oxalate counter-ion, a multi-faceted analytical approach is indispensable.
The Target Molecule: this compound
Structure: C₆H₁₂N₂O · C₂H₂O₄ Molecular Weight (Free Base): 128.17 g/mol [4][5] Molecular Weight (Oxalate Salt): 218.19 g/mol
The structure presents several key features for analytical interrogation:
-
Two Azetidine Rings: Strained four-membered heterocyclic rings.
-
Secondary and Tertiary Amines: The nitrogens of the azetidine rings are basic and will be protonated by the oxalic acid.
-
A Secondary Alcohol: A hydroxyl (-OH) group.
-
An Oxalate Counter-ion: A dianion (C₂O₄²⁻) derived from oxalic acid, which will exhibit characteristic spectroscopic signals.[6][7][8][9]
This guide will compare four critical orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and the gold standard, Single Crystal X-ray Diffraction (SCXRD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton and carbon atom in the molecule. For heterocyclic compounds like the one , advanced 1D and 2D NMR techniques are essential for unambiguous assignment.[11][12]
Causality of Experimental Choices
A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (such as COSY and HSQC) is chosen to build a complete picture of the molecule's covalent framework. ¹H NMR reveals proton environments and their coupling relationships, establishing which protons are adjacent. ¹³C NMR maps out the carbon skeleton. 2D NMR experiments then link these datasets; for example, HSQC correlates each proton directly to the carbon it is attached to, definitively piecing the puzzle together. The choice of a deuterated solvent like D₂O (Deuterium Oxide) is strategic; the labile protons on the hydroxyl (-OH) and protonated amines (-NH⁺-) will exchange with deuterium, causing their signals to disappear. This confirms their presence and simplifies the rest of the spectrum.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time (e.g., >1024 scans) is typically required due to the lower natural abundance of ¹³C. The signal for the oxalate carbons should be observable around 160-170 ppm.[11]
-
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Acquire a standard ¹H-¹H COSY experiment to identify proton-proton coupling networks within each azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard ¹H-¹³C HSQC experiment to correlate each proton signal with its directly attached carbon atom.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra (e.g., to a known internal standard or the residual solvent peak).
High-Resolution Mass Spectrometry (HRMS): The Formula Verifier
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a powerful orthogonal check to NMR.[3][13][14] For this compound, Electrospray Ionization (ESI) is the ideal soft ionization technique, as it will gently transfer the pre-formed cation [C₆H₁₂N₂O + H]⁺ into the gas phase for analysis.
Causality of Experimental Choices
High-resolution analysis (e.g., using a Time-of-Flight or Orbitrap mass analyzer) is critical because it can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula by distinguishing between ions of the same nominal mass but different atomic compositions. Tandem MS (MS/MS) is then employed to fragment the parent ion. The resulting fragmentation pattern provides "puzzle pieces" that must be consistent with the structure proposed by NMR, confirming the connectivity of the azetidine rings.[15]
Detailed Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Full Scan MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
The expected m/z for the protonated free base [M+H]⁺ (C₆H₁₃N₂O⁺) is 129.1028. The high-resolution instrument should measure this value with an error of <5 ppm.
-
-
Tandem MS (MS/MS) Acquisition:
-
Data Analysis:
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the parent ion.
-
Analyze the MS/MS spectrum to propose fragmentation pathways that are consistent with the known structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While it doesn't provide the detailed connectivity of NMR, it offers an excellent orthogonal confirmation of the key chemical bonds present.
Causality of Experimental Choices
For this molecule, FTIR is particularly useful for confirming the presence of the hydroxyl group, the protonated amine salts, and, crucially, the oxalate counter-ion.[18] The oxalate ion has very strong and characteristic C=O and C-O stretching vibrations that are easily identifiable.[19][20][21] This provides definitive evidence that the compound is an oxalate salt. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Detailed Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Scan the sample over the mid-IR range (4000 to 400 cm⁻¹).
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Key expected peaks include:
-
Single Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure
SCXRD is the undisputed gold standard for determining the absolute three-dimensional structure of a crystalline solid.[23][24] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise location of every atom in the crystal lattice.[25][26]
Causality of Experimental Choices
While the other techniques provide compelling and sufficient evidence for regulatory purposes, SCXRD leaves no room for ambiguity regarding connectivity, stereochemistry, or the ionic interactions between the cation and the oxalate anion.[24][27] It is the ultimate orthogonal technique. The primary challenge is experimental: obtaining a single crystal of sufficient size and quality. However, the resulting data is invaluable, providing precise bond lengths, angles, and conformational details.
Detailed Experimental Protocol: SCXRD Analysis
-
Crystal Growth:
-
Grow a single crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water or isopropanol/water is a good starting point.
-
-
Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Instrument Setup: Use a modern single-crystal X-ray diffractometer, typically equipped with a Mo or Cu X-ray source and a CCD or CMOS detector. The crystal is usually cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Data Collection:
-
Perform an initial screening to determine the crystal's unit cell parameters and quality.
-
Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique diffraction spots.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to produce a list of reflection intensities.
-
Solve the structure using direct methods or other algorithms to generate an initial electron density map.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure should have low residual factors (R-factors), indicating a high-quality solution.
-
Comparative Analysis of Orthogonal Techniques
The true power of this analytical strategy lies in the synergy between the techniques. NMR builds the molecular skeleton, HRMS confirms the formula and pieces, FTIR validates the functional groups and counter-ion, and SCXRD provides the ultimate, unambiguous 3D picture.
| Technique | Information Provided | Sample Requirements | Destructive? | Ambiguity |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, solution-state conformation. | 5-10 mg, soluble | No | Low (with 2D NMR) |
| HRMS | Exact mass, elemental formula, substructure from fragmentation. | <1 mg, soluble | Yes (trace amounts) | Very Low (for formula) |
| FTIR Spectroscopy | Presence of functional groups (O-H, N-H⁺, C=O). | ~1 mg, solid or liquid | No | High (for full structure) |
| SCXRD | Absolute 3D structure, bond lengths/angles, solid-state packing. | Single crystal (~0.1 mm) | No | None (if successful) |
Visualizing the Orthogonal Workflow
The following diagrams illustrate the logical relationship and workflow of applying these techniques for a comprehensive structural confirmation.
Caption: Logical relationship of orthogonal techniques for structural elucidation.
Caption: Experimental workflow for structural confirmation.
Conclusion
The structural confirmation of a novel chemical entity like this compound is a non-negotiable step in its development pathway. A reliance on a single analytical technique is insufficient and carries an unacceptable level of risk. By implementing an orthogonal approach—combining the detailed connectivity map from NMR, the precise formula from HRMS, the functional group fingerprint from FTIR, and the definitive 3D structure from SCXRD—researchers can build a comprehensive and self-validating data package. This rigorous, multi-faceted strategy not only satisfies the stringent requirements of regulatory bodies but also embodies the principles of sound scientific practice, ensuring that the structure is known with the highest possible degree of confidence.
References
- 1. particle.dk [particle.dk]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Azetidin-3-yl)azetidin-3-ol - CAS:1257293-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-(AZETIDIN-3-YL)AZETIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 6. byjus.com [byjus.com]
- 7. Oxalate - Wikipedia [en.wikipedia.org]
- 8. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses | Turito [turito.com]
- 9. Oxalate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Advances in structure elucidation of small molecules using mass spectrometry (2010) | Tobias Kind | 457 Citations [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. whitman.edu [whitman.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Azetidin-3-yl)azetidin-3-ol oxalate
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8). As a valued partner in your research, we are committed to providing guidance that ensures the safety of laboratory personnel and maintains strict regulatory compliance. This protocol is designed for researchers, scientists, and drug development professionals who handle this compound.
Foundational Principle: Hazard Identification and Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as an irritant. The primary risks are associated with direct contact and inhalation.
The Safety Data Sheet (SDS) is the primary authoritative source for this information. The hazard statements for this compound are clear indicators of the necessary precautions.[1]
| Hazard Category | GHS Hazard Statement | Primary Prevention Measures |
| Skin Irritation | H315: Causes skin irritation.[1] | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Wear safety goggles or a face shield to protect against dust and splashes.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[1][2] |
The Core Directive: Mandated Professional Disposal
The single most critical step in the disposal of this compound is to manage it as a regulated hazardous chemical waste stream.
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [1][4] The SDS for this compound explicitly states the required disposal method with the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[1]
This directive is rooted in federal and local environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which establishes a "cradle-to-grave" management system for hazardous waste.[5][6] Attempting to neutralize or treat this specific chemical waste in the laboratory is not recommended and may violate institutional and governmental policies.[7]
Operational Protocol: Waste Collection & Segregation for Pickup
The following step-by-step procedure ensures the safe and compliant collection of this compound waste pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Step 1: Container Selection and Preparation
-
Select a suitable container: Choose a sturdy, leak-proof container with a secure screw-top lid. The container material must be chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is an excellent choice.
-
Ensure good condition: The container must be free of cracks, rust, or any defects that could compromise its integrity.[8]
-
Reuse of containers: Empty reagent bottles may be reused for compatible waste streams, but all original labels must be completely defaced or removed.[8][9]
Step 2: Accurate and Compliant Labeling
-
Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it clearly.[8] Never use a container for waste without an accurate label.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" and the CAS number "1523606-25-8" .
-
The specific hazard characteristics (e.g., "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").[4]
-
The name of the principal investigator or responsible individual.
-
Step 3: Waste Segregation and Storage
-
Segregate by Type: This compound is a solid, non-halogenated organic chemical. It must be segregated from other waste streams such as:
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[4]
-
Secondary Containment: Place the waste container in a larger, chemically resistant bin or tray to contain any potential spills or leaks.[10]
Step 4: Managing Associated Contaminated Materials
-
Solid Labware: Disposable items that are grossly contaminated with the compound, such as weigh boats, contaminated gloves, and absorbent pads used for cleaning minor spills, must be placed directly into the designated solid hazardous waste container.[11]
-
Empty Reagent Bottles: To be considered non-hazardous, the original container must be triple-rinsed.[8][9]
-
Rinse the container thoroughly with a suitable solvent (e.g., water or methanol).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [10]
-
Perform two additional rinses.
-
Once clean and air-dried, completely deface or remove the original label.[9] The container may then be disposed of in the appropriate glass recycling or regular trash receptacle.
-
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (do not exceed 80-90% capacity to allow for expansion and prevent spills[2]), contact your institution's EHS department to schedule a waste pickup.[7][10] Follow all internal procedures for waste manifest and handover.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management of waste generated from this compound.
Caption: Decision workflow for compliant waste management.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Azetidin-3-yl)azetidin-3-ol oxalate
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1-(Azetidin-3-yl)azetidin-3-ol oxalate, a molecule featuring both azetidine rings and an oxalate salt, requires meticulous handling protocols. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence to ensure your safety and the integrity of your research. The causality behind each recommendation is explained to build a robust safety culture grounded in scientific principles.
Hazard Assessment: Understanding the Compound
A thorough risk assessment is the foundation of safe laboratory practice. The known hazards of this compound are documented in its Safety Data Sheet (SDS), which identifies it as an irritant to the skin, eyes, and respiratory system[1]. However, a senior scientist must also consider the potential hazards of its constituent chemical motifs—azetidine and oxalate—to develop a comprehensive safety profile.
-
Azetidine Derivatives: The four-membered azetidine ring is strained. While this specific compound is not classified as flammable, parent azetidine and some derivatives are highly flammable and corrosive, capable of causing severe skin burns and eye damage[2][3]. This informs our cautious approach to handling and storage.
-
Oxalate Salts: Soluble oxalates are recognized as toxic. They can be harmful if swallowed or absorbed through the skin[4]. Systemic toxicity can occur following ingestion, as oxalate ions can precipitate calcium in the blood, leading to hypocalcemia and the deposition of calcium oxalate crystals in the kidneys and brain[5].
This composite understanding leads to the following formal hazard identification:
| Hazard Classification (GHS) | Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Acute Toxicity (Inferred from Oxalate) | Category 4 | H302+H312: Harmful if swallowed or in contact with skin | [4] |
Core Protective Framework: Engineering Controls and PPE
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls.
Primary Control: Ventilation All handling of this compound, especially when in its powdered form, must be conducted in a certified chemical fume hood[1][5][6]. This is the most critical step in preventing respiratory exposure and containing any potential spills.
Secondary Control: Personal Protective Equipment (PPE) The appropriate PPE provides a necessary barrier against dermal and ocular exposure. Selection must be deliberate and based on the specific task.
-
Eye and Face Protection :
-
Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards are mandatory at all times[7][8].
-
Enhanced Requirement : For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large quantities), a full-face shield must be worn over the chemical splash goggles[9][10]. Do not wear contact lenses, as they can trap chemicals against the eye[11].
-
-
Hand Protection :
-
Glove Type : Nitrile gloves are the standard for their broad chemical resistance and to avoid potential latex allergies[8][10][12].
-
Protocol : Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin. For prolonged work or when handling solutions, consider double-gloving. Contaminated gloves must be disposed of immediately as hazardous waste.
-
-
Body Protection :
-
A clean, long-sleeved laboratory coat is required to protect skin and personal clothing[8]. It must be kept fully buttoned to provide maximum coverage. For large-scale operations, a chemical-resistant apron may be worn over the lab coat.
-
-
Respiratory Protection :
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required[13].
-
Non-Standard Operations : In the event of a large spill or if engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of the irritant dust[6][10]. Use of a respirator requires prior medical evaluation and fit-testing[10].
-
Operational and Disposal Plans
A protocol is a self-validating system. The following workflows are designed to ensure safety from the moment you enter the lab until the waste is properly managed.
Workflow for Safe Handling
This diagram outlines the decision-making process for safely handling the compound.
Caption: Fig 1: PPE Selection & Handling Workflow
Step-by-Step Emergency Protocols
-
Skin Exposure : Immediately remove any contaminated clothing[1][14]. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention[1].
-
Eye Exposure : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1].
-
Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor[1].
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area[6].
-
Ensure the area is well-ventilated (if safe to do so)[6].
-
Wearing the full PPE ensemble (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand[13][15]. Avoid raising dust[13].
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container[4][13].
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: A Mandate for Compliance
Disposing of this compound requires adherence to institutional and regulatory standards. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain [6][16][17].
-
Waste Segregation : Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated hazardous waste container[16][17]. Do not mix with incompatible chemicals[16].
-
Container Requirements : The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks or vapor escape[6][16].
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution[6][16].
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, preferably with secondary containment to catch any potential leaks[6][17].
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[6][16]. Follow all institutional procedures for waste handover.
By integrating these principles and protocols into your daily workflow, you establish a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- 1. aksci.com [aksci.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Sodium Oxalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. support.hpe.com [support.hpe.com]
- 12. jnsparrowchemical.com [jnsparrowchemical.com]
- 13. peptide.com [peptide.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. documents.uow.edu.au [documents.uow.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
